molecular formula C6H7NO2S B8729887 2-(1,3-thiazol-4-yl)propanoic acid CAS No. 1190392-81-4

2-(1,3-thiazol-4-yl)propanoic acid

Cat. No.: B8729887
CAS No.: 1190392-81-4
M. Wt: 157.19 g/mol
InChI Key: FMZBIKUWVVQHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Thiazol-4-yl)propanoic acid (CAS 1314923-35-7) is a chemical compound integrating a propanoic acid chain with a 1,3-thiazole heterocycle. The thiazole ring, a five-membered structure containing sulfur and nitrogen atoms, is planar and characterized by significant pi-electron delocalization, which contributes to its aromaticity . This scaffold is of significant interest in medicinal and agrochemical research due to the privileged role of thiazole motifs in biologically active molecules. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties . The presence of both the carboxylic acid functional group and the electron-rich thiazole ring in this molecule makes it a versatile building block for synthetic chemists. It can serve as a key intermediate in the synthesis of more complex molecules, such as peptidomimetics, or be used to create amide and ester derivatives for structure-activity relationship (SAR) studies . The compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1190392-81-4

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C6H7NO2S/c1-4(6(8)9)5-2-10-3-7-5/h2-4H,1H3,(H,8,9)

InChI Key

FMZBIKUWVVQHQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=N1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-(1,3-thiazol-4-yl)propanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(1,3-thiazol-4-yl)propanoic acid , a critical heterocyclic building block in medicinal chemistry.[1]

Chemical Identity, Synthetic Pathways, and Pharmacological Applications

Executive Summary

This compound (CAS: 21624170) is a functionalized heteroaryl-alkanoic acid serving as a strategic scaffold in drug discovery.[1] Structurally analogous to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), this molecule features a thiazole ring attached to the


-position of a propanoic acid moiety.[1] Its significance lies in its utility as a bioisostere for phenyl-propionic acids and its role as a precursor for 

-adrenergic receptor agonists, metalloproteinase inhibitors, and peptidomimetic drugs.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
Parameter Details
IUPAC Name This compound
Synonyms

-Methyl-4-thiazoleacetic acid; 4-(1-Carboxyethyl)thiazole
CAS Number 21624170
Molecular Formula C

H

NO

S
Molecular Weight 157.19 g/mol
SMILES CC(C(=O)O)c1csc n1
Structural Features

The molecule consists of a 1,3-thiazole ring substituted at the C4 position with a propanoic acid tail.[1]

  • Chirality: The C2 carbon of the propanoic acid chain is a chiral center, resulting in two enantiomers: (R)- and (S)-2-(thiazol-4-yl)propanoic acid.[1] In pharmaceutical applications, the specific enantiomer often dictates biological potency (e.g., S-enantiomers are typically the active forms in COX inhibition).[1]

  • Electronic Environment: The thiazole ring is electron-deficient compared to benzene but contains a basic nitrogen (N3) and a sulfur atom, allowing for diverse non-covalent interactions (hydrogen bonding,

    
    -stacking) within protein binding pockets.[1]
    

Physicochemical Profiling

Understanding the physicochemical properties is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.[1]

Property Value / Description Relevance
Appearance White to off-white crystalline solidSolid-state handling
Melting Point 128 – 132 °C (Typical range)Purity characterization
pKa (Acid) ~4.2 – 4.5 (Carboxylic acid)Ionization at physiological pH
pKa (Base) ~2.5 (Thiazole Nitrogen)Protonation in strong acid
LogP ~1.2 – 1.5 (Predicted)Lipophilicity/Membrane permeability
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in waterFormulation solvent selection

Synthetic Pathways[1]

Two primary methodologies are employed for the synthesis of this compound: the classical Hantzsch Thiazole Synthesis and the modern Transition-Metal Catalyzed


-Arylation .[1]
Pathway A: Modified Hantzsch Synthesis

This route builds the thiazole ring from acyclic precursors.[1] It involves the condensation of a thioamide with an


-haloketone derivative.[1]
  • Step 1: Bromination of ethyl 2-methyl-3-oxobutanoate (ethyl 2-methylacetoacetate) at the

    
    -position (terminal methyl) is difficult.[1] Therefore, a more specific precursor like ethyl 4-bromo-3-oxopentanoate  is often required, or an alternative strategy using ethyl 2-chloro-3-oxobutanoate  reacting with specific thioamides.[1]
    
  • Step 2: Cyclization with thioformamide (or a thioamide precursor).[1]

  • Step 3: Hydrolysis of the ester to the free acid.[1]

Pathway B: Pd-Catalyzed -Arylation (Recommended)

This method is superior for introducing the propanoic acid moiety onto a pre-formed thiazole ring, offering higher regioselectivity.[1]

Protocol:

  • Starting Material: 4-Bromothiazole.[1]

  • Coupling: Reaction with diethyl methylmalonate or direct

    
    -arylation with ethyl propionate using a Palladium catalyst (e.g., Pd(dba)
    
    
    
    with a bulky phosphine ligand like P(t-Bu)
    
    
    ).[1]
  • Hydrolysis/Decarboxylation: If malonate is used, hydrolysis followed by thermal decarboxylation yields the target acid.[1]

Synthesis Start 4-Bromothiazole Inter Intermediate: Diethyl 2-methyl-2-(thiazol-4-yl)malonate Start->Inter Pd-Cat Coupling Reagent Diethyl methylmalonate (NaH, Pd(dba)2, Ligand) Reagent->Inter Product This compound Inter->Product -CO2, -EtOH Step2 Hydrolysis & Decarboxylation (NaOH, then HCl/Heat) Step2->Product

Figure 1: Palladium-catalyzed synthesis route via α-arylation of malonates.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     12.4 ppm (s, 1H):  Carboxylic acid proton (-COOH).[1]
    
  • 
     9.10 ppm (d, 1H):  Thiazole C2-H (Deshielded by N and S).[1]
    
  • 
     7.55 ppm (d, 1H):  Thiazole C5-H.[1]
    
  • 
     3.85 ppm (q, 1H):  Methine proton (
    
    
    
    -CH) of the propanoic chain.[1]
  • 
     1.45 ppm (d, 3H):  Methyl group doublet.[1]
    
Mass Spectrometry (ESI-MS)
  • Positive Mode [M+H]

    
    :  m/z 158.2
    
  • Negative Mode [M-H]

    
    :  m/z 156.2 (Characteristic of carboxylic acids).[1]
    

Pharmacological & Application Context

Drug Development Applications[1]
  • Bioisostere for Phenylacetic Acids: The thiazole ring serves as a bioisostere for the phenyl ring in NSAIDs (like Ibuprofen analogues).[1] The sulfur atom improves lipophilicity while the nitrogen can act as a hydrogen bond acceptor, potentially altering potency and selectivity against COX enzymes.[1]

  • 
    -Adrenergic Receptor Agonists:  Derivatives of thiazole-alkanoic acids are key intermediates in the synthesis of drugs treating overactive bladder (OAB).[1] They act as the "head group" linking to amino-alcohol chains.[1]
    
  • Metalloproteinase Inhibitors: The carboxylic acid group binds to the Zinc ion in the active site of metalloproteinases (MMPs), while the thiazole ring occupies the S1' specificity pocket.[1]

Safety & Handling[1]
  • GHS Classification: Warning.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21624170, this compound. Retrieved from [Link]

  • Jorgensen, M., et al. (2002). Palladium-Catalyzed alpha-Arylation of Esters and Amides Containing hydrolyzable Protecting Groups.[1] Journal of the American Chemical Society.[1] [Link]

  • Edmondson, S. D., et al. (2011). Thiazole Agonists of the Beta-3 Adrenergic Receptor for the Treatment of Overactive Bladder.[1] Google Patents (Merck Sharp & Dohme).[1]

Sources

The Multifaceted Biological Activities of Thiazole-4-yl Propanoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of numerous therapeutic agents.[3] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[3][4][5] This guide focuses on a specific, promising class of these compounds: thiazole-4-yl propanoic acid derivatives. We will delve into their synthesis, diverse biological activities, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting Proliferation and Survival

Thiazole-4-yl propanoic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][6] Their mechanisms of action often involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[3][6]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these derivatives are often structure-dependent. For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown significant antiproliferative activity against lung cancer cells.[4] The introduction of an oxime moiety to this scaffold has been found to dramatically enhance cytotoxic effects, with some compounds exhibiting greater potency than the standard chemotherapeutic agent, cisplatin.[4] In silico studies suggest that these compounds may interact with and inhibit key proteins involved in cancer progression, such as SIRT2 and EGFR.[4] Other thiazole derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and interfere with topoisomerase, highlighting the diverse mechanisms through which this scaffold can exert its anticancer effects.[1][6]

Experimental Workflow: Anticancer Activity Screening

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Line Culture (e.g., A549, MCF-7, HepG2) B Compound Treatment (Varying Concentrations) A->B C Incubation (24-72 hours) B->C D MTT Assay C->D E Measurement of Absorbance (570 nm) D->E F Calculation of IC50 Values E->F G Western Blot Analysis (e.g., for EGFR, SIRT2 expression) F->G H Cell Cycle Analysis (Flow Cytometry) F->H I Apoptosis Assay (e.g., Annexin V) F->I

Caption: Workflow for evaluating the anticancer activity of thiazole-4-yl propanoic acid derivatives.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

Materials:

  • Thiazole-4-yl propanoic acid derivatives

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[8][9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compound Cell Line IC50 (µM) Reference
Oxime Derivative 21 A549 (Lung)5.42[4]
Oxime Derivative 22 A549 (Lung)2.47[4]
Carbohydrazide 25 A549 (Lung)8.05[4]
Carbohydrazide 26 A549 (Lung)25.4[4]
Cisplatin (Reference) A549 (Lung)11.71[4]

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases.[10] Thiazole-4-yl propanoic acid derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid pathway.[10][11]

Mechanism of Action: Dual Inhibition of COX and LOX

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[10][11] However, selective COX inhibition can lead to adverse effects.[11] A promising strategy is the dual inhibition of both COX and lipoxygenase (LOX) pathways, which also contributes to inflammation through the production of leukotrienes.[10][11] Several thiazole derivatives have been identified as potent dual inhibitors of COX-2 and 5-LOX, offering a more balanced and potentially safer anti-inflammatory profile.[6][11]

Signaling Pathway: Arachidonic Acid Cascade and Inflammation

cluster_0 Arachidonic Acid Metabolism cluster_1 Inhibition by Thiazole Derivatives AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiazole Thiazole-4-yl Propanoic Acid Derivatives Thiazole->COX Inhibition Thiazole->LOX Inhibition Thiazole Thiazole Derivative DNAGyrase Bacterial DNA Gyrase Thiazole->DNAGyrase Binds to and Inhibits Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Catalyzes Replication DNA Replication & Transcription Supercoiling->Replication Growth Bacterial Growth Inhibition Replication->Growth

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [12][13][14] Materials:

  • Thiazole-4-yl propanoic acid derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate. [12]2. Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. [13]3. Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours. [14]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). [12][14]

    Compound Bacterial Strain MIC (µg/mL) Reference
    Derivative 2a S. aureus (MRSA) 1-2 [7]
    Derivative 2a Enterococcus spp. (MDR) 32-64 [7]
    Derivative 2b S. aureus (MRSA) 1-2 [7]

    | Derivative 2c | S. aureus (MRSA) | 1-2 | [7]|

Conclusion and Future Directions

Thiazole-4-yl propanoic acid derivatives represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications, coupled with their diverse and adaptable mechanisms of action, makes them a focal point for ongoing drug discovery efforts. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their molecular targets and signaling pathways will undoubtedly pave the way for the development of next-generation therapies for a wide range of human diseases.

References

  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

  • ResearchGate. (2024, October 7). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Retrieved from [Link]

  • Bentham Science. (2022, May 10). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • PubMed. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • The Pharma Innovation. (n.d.). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Retrieved from [Link]

  • PubMed. (2018, January 20). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. Retrieved from [Link]

  • PubMed. (2005, November). Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • ResearchGate. (2025, August 13). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • The Pharma Innovation. (2025, November 3). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

Sources

Solvation Dynamics and Thermodynamic Solubility of 2-(1,3-thiazol-4-yl)propanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1,3-thiazol-4-yl)propanoic acid represents a critical structural motif in medicinal chemistry, frequently serving as a building block for PPAR agonists, broad-spectrum antibiotics, and novel antifungal candidates[1][2][3]. However, the amphoteric nature of this molecule—combining a weakly basic thiazole ring with an acidic propanoic acid moiety—presents unique challenges for formulation, extraction, and assay development.

This whitepaper provides an in-depth technical analysis of the solubility profile of this compound in various organic solvents. By examining the underlying solvation mechanics and providing a self-validating experimental protocol for thermodynamic solubility determination, this guide equips researchers with the authoritative data needed to optimize downstream workflows.

Physicochemical Profiling & Mechanistic Solvation

To predict and manipulate the solubility of this compound, we must first deconstruct its physicochemical properties. The molecule features two distinct interactive domains:

  • The Thiazole Core: The heteroaromatic ring contains a nitrogen atom (hydrogen-bond acceptor, pKa ~2.5) and a sulfur atom. This core imparts moderate lipophilicity and allows for dipole-dipole interactions[4].

  • The Propanoic Acid Chain: The carboxylic acid group (pKa ~4.5) acts as both a strong hydrogen-bond donor and acceptor.

In the solid state, the carboxylic acid groups form strong intermolecular hydrogen-bonded dimers. This high crystal lattice energy is the primary barrier to dissolution. Therefore, successful solvation requires an organic solvent capable of outcompeting these solute-solute interactions.

Solvent-Solute Interaction Networks

G Solute This compound Protic Polar Protic (MeOH, EtOH) Solute->Protic High Aprotic Polar Aprotic (DMSO, DMF) Solute->Aprotic Max NonPolar Non-Polar (Hexane) Solute->NonPolar Poor HBD H-Bond Donation (to Thiazole N) Protic->HBD HBA H-Bond Acceptance (from Carboxyl OH) Protic->HBA Aprotic->HBA Dipole Dipole-Dipole Interactions Aprotic->Dipole VDW van der Waals Forces NonPolar->VDW

Fig 1. Solvent-solute interaction networks dictating solubility profiles.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants (DMSO ε = 46.7) and act as powerful hydrogen-bond acceptors[5]. They effectively disrupt the carboxylic acid dimers without donating protons, leading to maximum solubility. This makes DMSO the gold standard for stock solution formulation of thiazole-propanoic acid derivatives[1].

  • Polar Protic Solvents (e.g., Methanol, Acetic Acid): These solvents can both donate and accept hydrogen bonds. Methanol and acetic acid are frequently utilized in the chromatographic separation and polarimetry of thiazole-alanines and propanoic acid derivatives due to their excellent solvating power[6].

  • Non-Polar Solvents (e.g., Hexane, Heptane): Lacking the ability to break the hydrogen-bonded dimers, these solvents rely solely on weak van der Waals interactions, resulting in near-zero solubility.

Empirical Solubility Profiles & Solvent Selection

The following table summarizes the quantitative and qualitative solubility data for this compound across different organic solvent classes, providing a rational basis for solvent selection in various laboratory workflows.

Solvent ClassificationSpecific SolventDielectric Constant (ε)Solvation MechanismExpected Solubility RangePrimary Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong H-bond acceptor; disrupts carboxyl dimers.>50 mg/mL (Highly Soluble)In vitro assay stock solutions; NMR spectroscopy[1][5].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Strong H-bond acceptor; high dipole moment.>30 mg/mL (Highly Soluble)Amide coupling reactions; solid-phase synthesis.
Polar Protic Methanol (MeOH)32.7H-bond donor/acceptor; interacts with thiazole N.10 - 50 mg/mL (Soluble)HPLC mobile phases; recrystallization[6].
Moderately Polar Dichloromethane (DCM)8.9Dipole-dipole interactions with the thiazole core.1 - 10 mg/mL (Sparingly Soluble)Liquid-liquid extraction; biphasic reactions.
Moderately Polar Ethyl Acetate (EtOAc)6.0Weak H-bond acceptor.1 - 5 mg/mL (Sparingly Soluble)Silica gel chromatography eluent.
Non-Polar Hexane / Heptane1.9Weak van der Waals interactions only.<0.1 mg/mL (Insoluble)Anti-solvent for controlled precipitation/crystallization.

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility (often measured via solvent titration) is prone to metastable supersaturation, leading to artificially inflated solubility values. As a Senior Application Scientist, I mandate the use of the Isothermal Shake-Flask Method coupled with HPLC-UV to determine true thermodynamic solubility.

This protocol is designed as a self-validating system : it includes steps to verify that equilibrium has been reached and that the solid phase has not undergone solvent-induced polymorphic transformation.

Workflow Visualization

G A Solid Compound This compound B Solvent Addition (DMSO, MeOH, DCM, etc.) A->B C Isothermal Shaking (48 h at 25.0 ± 0.1°C) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Supernatant Analysis (HPLC-UV / LC-MS) D->E F Thermodynamic Solubility Quantification E->F

Fig 2. Shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 50 mg of this compound into a 2 mL amber glass vial (amber glass prevents potential UV-induced degradation).

  • Add 1.0 mL of the target organic solvent (e.g., Methanol, EtOAc).

  • Causality Check: Ensure excess solid is visibly present. If the solid dissolves completely, add more API in 10 mg increments until a persistent suspension is achieved. This guarantees the solution is saturated.

Step 2: Isothermal Incubation

  • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker bath set to 25.0 ± 0.1°C.

  • Agitate at 300 RPM for 48 hours.

  • Causality Check: A 48-hour incubation is critical. Shorter durations (e.g., 2 hours) often capture transient kinetic states rather than the true thermodynamic equilibrium plateau.

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 15 minutes at 25°C.

  • Causality Check:Do not use syringe filters. Lipophilic compounds can adsorb onto nylon or PTFE filter membranes, artificially lowering the measured concentration in the filtrate. Centrifugation prevents this matrix interference.

Step 4: Self-Validating Analysis (HPLC-UV & XRPD)

  • Carefully aspirate the supernatant and dilute it immediately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent precipitation upon temperature changes.

  • Quantify the concentration using a validated HPLC-UV method (Detection at ~254 nm, utilizing a C18 column).

  • System Validation: Run samples in triplicate. An RSD (Relative Standard Deviation) of < 5% validates the precision of the equilibrium state.

  • Solid-State Validation: Recover the residual solid pellet from the centrifuge tube, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm that the solvent did not induce a polymorphic phase change or form a solvate, which would fundamentally alter the thermodynamic solubility limit.

Formulation & Downstream Handling

When utilizing this compound in biological assays or synthetic scale-ups, adhere to the following handling principles:

  • Stock Solution Preparation: Always prepare primary stock solutions in anhydrous DMSO (e.g., 10 mM to 50 mM)[1]. DMSO ensures complete dissolution and prevents compound aggregation.

  • Storage Conditions: Store DMSO stock solutions in dark, airtight aliquots at -20°C to prevent oxidative degradation of the thiazole sulfur and to minimize moisture absorption (DMSO is highly hygroscopic)[1].

  • Aqueous Dilution: When dosing into aqueous media (e.g., buffers or culture media), keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced cytotoxicity. Because the compound is sparingly soluble in neutral water, ensure the buffer has sufficient buffering capacity to handle the acidic propanoic acid moiety, or pre-adjust the pH to ~7.4 to form the highly soluble carboxylate salt.

References

  • MDPI (Heterocycles 36). Single-Walled Carbon Nanotubes-Bound N,N-Diethyl Ethanolamine as Mild and Efficient Racemisation Agent in the Enzymatic DKR of 2-Arylthiazol-4-yl-alanines. Available at: [Link]

  • National Institutes of Health (PMC). Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Available at:[Link]

  • National Institutes of Health (PMC). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Available at:[Link]

  • Asian Journal of Research in Chemistry. Physical Properties of liquids. Available at: [Link]

Sources

Physicochemical Profiling of 2-(1,3-thiazol-4-yl)propanoic Acid: Ionization Behavior and Implications for Drug Discovery

[1]

Executive Summary

This technical guide provides an in-depth analysis of the ionization constants (pKa) of 2-(1,3-thiazol-4-yl)propanoic acid , a structural fragment often encountered in medicinal chemistry (e.g., as a bioisostere of phenylpropanoic acid derivatives).[1] Understanding the pKa of this amphoteric molecule is critical for predicting its solubility, lipophilicity (logD), and membrane permeability.

Based on structural analogs and quantitative structure-property relationship (QSPR) analysis, this compound exhibits two distinct ionization centers.[1] This guide details the theoretical values, the structural causality behind them, and the gold-standard experimental protocols required for their precise determination.

Structural Analysis & Predicted pKa Values

The Molecular Scaffold

The molecule consists of a 1,3-thiazole ring substituted at the 4-position with a 2-propanoic acid moiety.[1] This creates two ionizable groups:

  • The Thiazole Nitrogen (Basic Center): A weak base due to the sp² hybridized nitrogen lone pair.

  • The Carboxylic Acid (Acidic Center): A proton donor typical of aliphatic acids, but influenced by the electron-withdrawing nature of the heteroaromatic ring.

Predicted Ionization Constants

As direct experimental data for this specific isomer is rare in open literature, the values below are derived from high-confidence analogs (e.g., 4-thiazoleacetic acid, propanoic acid) and electronic environment analysis.[1]

Ionization CenterFunctional GroupPredicted pKaSpecies Transition
pKa₁ (Base) Thiazole Nitrogen2.5 ± 0.2 Cation (

)

Neutral (

)
pKa₂ (Acid) Carboxylic Acid3.8 ± 0.3 Neutral (

)

Anion (

)

Comparative Analog Data:

  • Thiazole (conjugate acid):[1] pKa ~2.5.[2]

  • 4-Thiazoleacetic acid:[1][3][4][5] pKa (COOH) ~3.2 – 3.5.

  • Propanoic acid:[6][7] pKa ~4.87.

  • Effect of

    
    -Methylation: The addition of the methyl group at the 
    
    
    -position (converting acetic to propanoic) typically exerts a weak electron-donating effect, slightly increasing the pKa (making it less acidic) compared to the acetic acid analog.[1] Thus, we estimate the pKa to be slightly higher than 4-thiazoleacetic acid (3.[1][3]2) but lower than unsubstituted propanoic acid (4.8) due to the electron-withdrawing thiazole ring.[1]
Ionization Scheme & Species Distribution

Unlike amino acids where pKa(base) > pKa(acid) leads to a zwitterion, the thiazole is a very weak base. Since pKa(acid) > pKa(base) , this molecule exists predominantly as a neutral species in the pH window between 2.5 and 3.8.

IonizationSchemeCationCationic Species(pH < 2.0)[Thiazole-NH+, COOH]Solubility: HighNeutralNeutral Species(pH ~ 3.0)[Thiazole-N, COOH]Solubility: Low (Precipitation Risk)Cation->NeutralpKa1 ~ 2.5(Deprotonation of Thiazole)Neutral->CationAnionAnionic Species(pH > 5.0)[Thiazole-N, COO-]Solubility: HighNeutral->AnionpKa2 ~ 3.8(Deprotonation of Carboxyl)Anion->Neutral

Figure 1: Predicted ionization pathway.[1] Note the absence of a stable zwitterionic region due to the weak basicity of the thiazole ring.

Implications for Drug Development

Solubility Profile
  • Gastric Environment (pH 1.2): The molecule will be protonated at the thiazole nitrogen (Cationic), leading to high solubility .

  • Intestinal Environment (pH 6.8): The molecule will be deprotonated at the carboxyl group (Anionic), also leading to high solubility .

  • Critical Risk Window (pH 2.5 – 4.0): In this transition range, the neutral species dominates. This is the region of minimum solubility (intrinsic solubility,

    
    ) . Formulators must be cautious of precipitation in the early duodenum or in fed-state gastric fluids if the pH rises.[1]
    
Lipophilicity (LogD)

The distribution coefficient (LogD) will vary significantly with pH.

  • Low pH: Low LogD (Ionized).

  • pH ~3.0: Max LogD (Neutral form). This is the window for maximum passive permeability, but also lowest solubility.

  • Physiological pH (7.4): Low LogD (Anionic). Permeability may rely on paracellular transport or transporters unless the lipophilicity of the neutral scaffold is extremely high.

Experimental Determination Protocols

To validate the predicted values, the following "Gold Standard" protocols are recommended.

Potentiometric Titration (The Standard Method)

This method is ideal for compounds with aqueous solubility > 0.5 mM.

Reagents:

  • 0.1 M HCl (standardized).

  • 0.1 M KOH (standardized, carbonate-free).[1]

  • 0.15 M KCl (ionic strength adjustor).

  • Degassed double-distilled water.[1]

Workflow:

  • Preparation: Dissolve approx. 3-5 mg of the compound in 20 mL of 0.15 M KCl solution.

    • Note: If the compound is the free acid, add 1 equivalent of HCl to ensure the thiazole is fully protonated before starting.

  • Titration: Titrate with 0.1 M KOH using a micro-burette under an inert atmosphere (

    
     or 
    
    
    ) to prevent
    
    
    absorption.
  • Data Collection: Record pH vs. Volume of titrant.

  • Analysis: Use the Bjerrum plot or software (e.g., Hyperquad, pH-Metric) to fit the curve. Look for two inflection points (or one broad one if values overlap, though ~2.5 and ~3.8 should be resolvable).

Cosolvent Spectrophotometric Titration (For Low Solubility)

If the neutral species precipitates during potentiometry, use UV-metric titration in methanol/water mixtures.[1]

Principle: The UV spectrum of the thiazole ring often shifts upon protonation. The carboxyl ionization may not cause a significant chromophore shift, so this method is best for determining the pKa of the thiazole nitrogen .

Workflow:

  • Yasuda-Shedlovsky Extrapolation:

    • Measure apparent pKa (

      
      ) in 30%, 40%, and 50% Methanol-Water mixtures.
      
    • Plot

      
       vs. Weight% Methanol (or Dielectric Constant 
      
      
      ).
    • Extrapolate to 0% cosolvent to find the aqueous pKa.

ExperimentalWorkflowStartSample: this compoundSolubilityCheckCheck Aqueous Solubility(> 0.5 mM?)Start->SolubilityCheckMethodAMethod A: Potentiometric Titration(Standard Aqueous)SolubilityCheck->MethodAYesMethodBMethod B: Cosolvent Titration(Methanol/Water)SolubilityCheck->MethodBNo (Precipitates)DataProcessData Processing(Bjerrum Plot / Yasuda-Shedlovsky)MethodA->DataProcessMethodB->DataProcessResultOutput: Precise pKa1 & pKa2DataProcess->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References

  • PubChem. this compound | C6H7NO2S.[1][8] National Library of Medicine. Available at: [Link][1]

  • Brown, H. C. et al.The ionization of thiazole and its derivatives. Journal of the American Chemical Society. (General reference for thiazole basicity).
  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.
  • Master Organic Chemistry. pKa Table of Organic Acids and Bases. Available at: [Link]

Metabolic Stability of Thiazole-Containing Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-containing carboxylic acids represent a privileged structural class in medicinal chemistry, featured in approved therapeutics such as Febuxostat (xanthine oxidase inhibitor) and Lusutrombopag (thrombopoietin receptor agonist). However, this dual-functionality scaffold presents a unique metabolic paradox: the aromatic thiazole ring is susceptible to Phase I oxidative bioactivation, while the carboxylic acid moiety drives Phase II conjugation, leading to potentially reactive acyl glucuronides (AGs).

This guide provides a comprehensive analysis of the metabolic fate of these compounds. It details the mechanistic interplay between the electron-deficient thiazole core and the solubilizing carboxylate, outlines rigorous experimental protocols for stability assessment, and offers actionable medicinal chemistry strategies to mitigate toxicity risks.

Mechanistic Analysis of Metabolic Pathways[1][2]

The metabolic profile of thiazole-containing carboxylic acids is defined by two competing vectors: Cytochrome P450 (CYP)-mediated ring oxidation and UDP-glucuronosyltransferase (UGT)-mediated conjugation .[1]

Phase I: Thiazole Ring Bioactivation

The thiazole ring, while aromatic, is not metabolically inert. Its stability is heavily influenced by the electronic nature of substituents.

  • S-Oxidation & N-Oxidation: The sulfur atom is a soft nucleophile prone to oxidation by CYP450s (typically CYP3A4, CYP2C9, or CYP2E1). This leads to the formation of sulfoxides (

    
    -oxides) or 
    
    
    
    -oxides.
  • Epoxidation & Ring Scission: A critical toxicity pathway involves the epoxidation of the C4-C5 double bond. The resulting epoxide is highly unstable and often undergoes ring scission to form reactive

    
    -thiocarbonyl intermediates (thioamides/thioketenes), which are potent electrophiles capable of covalent binding to hepatic proteins.
    
  • Electronic Stabilization: A carboxylic acid attached directly to the thiazole ring (e.g., at C-4 or C-5) acts as a strong Electron Withdrawing Group (EWG). This reduces the electron density of the ring, theoretically decreasing susceptibility to electrophilic CYP attack (epoxidation) but potentially increasing the acidity and reactivity of the carboxylate.

Phase II: Carboxylic Acid Conjugation

The carboxylic acid is the primary handle for Phase II metabolism.

  • Acyl Glucuronidation: UGT enzymes (e.g., UGT1A1, UGT1A9) conjugate glucuronic acid to the carboxylate. While intended for excretion, acyl glucuronides (AGs) are chemically reactive esters. They can undergo:

    • Hydrolysis: Releasing the parent drug (futile cycle).

    • Acyl Migration: Intramolecular rearrangement to form 2-, 3-, or 4-O-acyl isomers, which are resistant to

      
      -glucuronidase and accumulate in plasma.
      
    • Protein Adduction: Nucleophilic attack by lysine residues on serum albumin or tissue proteins, leading to immune-mediated idiosyncratic toxicity (IADRs).

  • Acyl-CoA Formation: In some cases, the carboxylate is activated to an Acyl-CoA thioester, which can disrupt lipid metabolism or form protein adducts.[2]

Visualization of Metabolic Fate

The following diagram illustrates the divergent pathways for a generic thiazole-5-carboxylic acid, highlighting the "danger zones" for bioactivation.

MetabolicPathways cluster_PhaseI Phase I: Oxidative Bioactivation (CYP450) cluster_PhaseII Phase II: Conjugation (UGT) Parent Thiazole-COOH (Parent Drug) Epoxide Thiazole Epoxide (Unstable Intermediate) Parent->Epoxide CYP Oxidation (C4-C5) SOxide Thiazole S-Oxide Parent->SOxide S-Oxidation AcylGluc 1-O-Acyl Glucuronide (Reactive Electrophile) Parent->AcylGluc UGT Conjugation RingScission Ring Scission Product (Thioamide/Thioketene) Epoxide->RingScission Rearrangement ProteinAdduct1 Covalent Protein Binding (Hepatotoxicity) RingScission->ProteinAdduct1 Nucleophilic Attack Isomers Glucuronide Isomers (Acyl Migration) AcylGluc->Isomers pH > 7.4 Acyl Migration ProteinAdduct2 Immune Adducts (Idiosyncratic Toxicity) AcylGluc->ProteinAdduct2 Transacylation Excretion Renal/Biliary Excretion AcylGluc->Excretion Transporters Isomers->Excretion

Figure 1: Divergent metabolic pathways for thiazole carboxylic acids. Red pathways indicate high toxicity risk (bioactivation); yellow indicates potential reactivity; green indicates safe clearance.

Experimental Assessment Framework

To de-risk these scaffolds, a tiered testing strategy is required. Do not rely solely on intrinsic clearance (


) data; you must assess the nature of the metabolites.
Protocol 1: Differentiating Ring vs. Carboxylate Instability

Objective: Determine if high clearance is driven by CYP oxidation (ring) or UGT conjugation (acid).

  • System: Incubate compound (1

    
    M) in:
    
    • Human Liver Microsomes (HLM) + NADPH (Tests CYP only).

    • HLM + UDPGA + Alamethicin (Tests UGT only).

    • Human Hepatocytes (Tests both).

  • Analysis: If

    
     in Hepatocytes 
    
    
    
    HLM (+NADPH), clearance is likely UGT-driven.
  • Control: Use Febuxostat as a positive control for mixed clearance (UGT > CYP).

Protocol 2: Reactive Metabolite Trapping (GSH/CN)

Objective: Detect reactive electrophiles from thiazole ring opening.

  • Incubation:

    • Substrate (10-50

      
      M) in HLM (1 mg/mL).
      
    • Cofactor: NADPH (1 mM).

    • Trapping Agents:

      • Glutathione (GSH, 5 mM): Traps soft electrophiles (epoxides, quinone methides).

      • Potassium Cyanide (KCN, 1 mM): Traps hard electrophiles (iminium ions). Note: Handle KCN with extreme caution under basic conditions.

  • Timepoints: 0, 15, 30, 60 min.

  • Detection (LC-MS/MS):

    • Scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH adducts).

    • Look for

      
       adducts, indicative of S-oxidation followed by trapping.
      
Protocol 3: Acyl Glucuronide (AG) Reactivity Assay

Objective: Assess the chemical instability (T1/2) of the AG metabolite.

  • Biosynthesis: Generate the AG metabolite enzymatically using HLM + UDPGA or synthesize chemically.

  • Incubation: Dissolve AG in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Monitoring: Analyze aliquots by HPLC-UV or LC-MS at T=0, 0.5, 1, 2, 4, 8, 24 h.

  • Calculation: Plot ln[Concentration] vs. time to determine degradation half-life (

    
    ).
    
    • Risk Classification:

      • 
         h: High Risk (highly reactive).
        
      • 
         2–10 h: Moderate Risk.
        
      • 
         h: Low Risk (stable).
        

Medicinal Chemistry Strategies (SAR)

Optimizing thiazole-containing carboxylic acids requires balancing the stability of the ring with the reactivity of the tail.

LiabilityStructural Modification StrategyMechanism of Action
Thiazole Epoxidation (C4-C5) Block C-5: Introduce a Methyl (-CH3) or Chloro (-Cl) group at C-5.Sterically hinders CYP access and electronically deactivates the double bond.
S-Oxidation EWG Substitution: Add electron-withdrawing groups (e.g., CF3, CN) to the phenyl ring attached to the thiazole.Reduces electron density on the Sulfur atom, raising the oxidation potential.
Acyl Glucuronide Reactivity Steric Shielding: Introduce

-methyl or gem-dimethyl groups adjacent to the COOH.
Slows down the nucleophilic attack on the carbonyl carbon by UGTs or proteins.
High Lipophilicity Polar Ethers: Add polar side chains (e.g., oxetane, methoxy) instead of alkyl chains.Reduces non-specific binding and overall metabolic burden (lowers LogD).
Case Study: Febuxostat

Febuxostat (Uloric) illustrates these principles:

  • Structure: 4-methyl-1,3-thiazole-5-carboxylic acid core.[1][3]

  • Stability Features:

    • The C-4 Methyl group blocks metabolism at the adjacent carbon.

    • The C-5 Carboxylic acid is directly attached to the ring, deactivating the ring towards oxidation.

  • Metabolic Outcome: The thiazole ring is robust. The primary clearance is via UGT-mediated glucuronidation of the carboxylic acid and CYP-mediated oxidation of the isobutyl side chain (not the ring).

  • Lesson: Direct attachment of COOH to the thiazole stabilizes the heterocycle but necessitates monitoring of AG formation [1, 2].

Experimental Workflow Diagram

Workflow Start New Thiazole-COOH Analog Step1 Step 1: Metabolic Stability Screen (HLM +/- NADPH, Hepatocytes) Start->Step1 Decision1 High Clearance? Step1->Decision1 Step2A Step 2A: Metabolite ID (LC-MS) Look for +16 (Oxidation) or +176 (Glucuronide) Decision1->Step2A Yes Step3 Step 3: Acyl Glucuronide Assessment Measure T1/2 in pH 7.4 Buffer Decision1->Step3 No/Low Step2B Step 2B: GSH Trapping Assay Look for +307 Da Adducts Step2A->Step2B Oxidative Mets Found Step2A->Step3 Glucuronide Found Outcome1 Risk: Bioactivation (Thiazole Ring Opening) Step2B->Outcome1 GSH Adducts Detected Outcome2 Risk: Reactive AG (Protein Adducts) Step3->Outcome2 AG T1/2 < 2h Outcome3 Candidate Progression (Stable) Step3->Outcome3 AG T1/2 > 10h

Figure 2: Decision tree for evaluating metabolic risks in thiazole carboxylic acids.

References

  • Khosravan, R., et al. (2006). "Pharmacokinetics, metabolism and pharmacodynamics of the xanthine oxidase inhibitor febuxostat in healthy subjects." Clinical Pharmacokinetics, 45(8), 821-841. Link

  • Miyafuji, A., et al. (2019). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology, 34(6), 1503-1517.[4] Link

  • Shipkova, M., et al. (2003). "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Therapeutic Drug Monitoring, 25(1), 1-16. Link

  • Iwamura, A., et al. (2017). "Toxicological Potential of Acyl Glucuronides and Its Assessment." Drug Metabolism and Pharmacokinetics, 32(1), 4-14. Link

  • Dalvie, D., et al. (2002). "Metabolism of the Thiazole Ring in Human Liver Microsomes." Chemical Research in Toxicology, 15(3), 269-279. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-(1,3-Thiazol-4-yl)propanoic Acid via Regioselective Hantzsch Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Thiazole-containing scaffolds are ubiquitous in medicinal chemistry, frequently serving as bioisosteres for pyridines, oxazoles, and amides in drug design[1]. Specifically, 2-(1,3-thiazol-4-yl)propanoic acid is a highly versatile building block used in the synthesis of complex active pharmaceutical ingredients (APIs). This application note details a robust, scalable, and self-validating protocol for synthesizing this target molecule utilizing a regioselective Hantzsch thiazole synthesis.

Retrosynthetic Strategy & Mechanistic Causality

The Hantzsch synthesis is the most reliable and widely utilized method for constructing the thiazole core[2]. The reaction involves the condensation of an


-halocarbonyl compound with a thioamide[1].

To achieve the specific connectivity of this compound, careful mapping of the starting materials is required:

  • The C2 Position: The target molecule has an unsubstituted C2 position on the thiazole ring. This dictates the absolute requirement for thioformamide (

    
    ) as the N-C-S fragment[2].
    
  • The C4 and C5 Positions: The target features a propanoic acid moiety at the C4 position and an unsubstituted C5 position. In the Hantzsch mechanism, the carbonyl carbon of the haloketone becomes the C4 atom of the thiazole, while the halogen-bearing

    
    -carbon becomes the C5 atom[1].
    
  • Precursor Selection: To place the

    
     group at C4 and a proton at C5, the ideal 
    
    
    
    -haloketone is 4-bromo-2-methyl-3-oxobutanoic acid .

Causality in Experimental Design: Using the free carboxylic acid during the cyclization step often leads to poor yields due to competitive side reactions and unwanted buffering of the reaction mixture. Therefore, the protocol utilizes ethyl 4-bromo-2-methyl-3-oxobutanoate . By masking the acid as an ethyl ester, the nucleophilic attack of the thioformamide is strictly directed toward the


-haloketone moiety.

Workflow A Ethyl 2-methyl-3-oxobutanoate B Regioselective Bromination (Br2, CHCl3) A->B C Ethyl 4-bromo-2-methyl- 3-oxobutanoate B->C E Hantzsch Cyclization (EtOH, Reflux, 2h) C->E D Thioformamide (Formamide + P4S10) D->E F Ethyl 2-(1,3-thiazol-4-yl) propanoate E->F G Saponification (LiOH, THF/H2O) F->G H 2-(1,3-thiazol-4-yl) propanoic acid G->H

Caption: Retrosynthetic workflow and forward synthesis of this compound.

Mechanistic Pathway

The cyclization proceeds via a well-defined cascade[1]. First, the highly nucleophilic sulfur of thioformamide attacks the C4


-carbon of the haloketone, displacing the bromide ion (S-alkylation). Subsequent intramolecular attack by the nitrogen lone pair onto the C3 carbonyl carbon forms a tetrahedral hydroxythiazolidine intermediate. Finally, acid-catalyzed dehydration drives the aromatization to yield the thiazole ring[3].

Mechanism N1 Step 1: S-Alkylation Thioformamide attacks C4 of haloketone N2 Step 2: Acyclic Thioimidate Displacement of bromide ion N1->N2 N3 Step 3: Cyclization Nitrogen attacks carbonyl C3 N2->N3 N4 Step 4: Hydroxythiazolidine Tetrahedral intermediate forms N3->N4 N5 Step 5: Dehydration Loss of H2O yields aromatic thiazole N4->N5

Caption: Mechanistic pathway of the Hantzsch thiazole cyclization.

Optimization of Hantzsch Cyclization Conditions

The dehydration step of the hydroxythiazolidine intermediate is the rate-limiting step and is inherently catalyzed by the


 generated during the initial S-alkylation[3]. As demonstrated in the data below, the addition of exogenous bases (e.g., 

) neutralizes this acid, stalling the reaction. Ethanol at reflux provides the optimal thermodynamic environment for complete aromatization.

Table 1: Optimization of Reaction Conditions for Ethyl 2-(1,3-thiazol-4-yl)propanoate Synthesis

EntrySolventTemp (°C)Time (h)AdditiveYield (%)Mechanistic Observation / Causality
1 EtOH 78 (Reflux) 2 None 75% Optimal.

auto-catalyzes the final dehydration step.
2DMF901None60%Rapid conversion, but product isolation is complicated by solvent boiling point.
3THF65 (Reflux)4

45%Base neutralizes

, stalling the reaction at the hydroxythiazolidine intermediate.
4EtOH25 (RT)24None20%Insufficient thermal energy to drive the dehydration/aromatization step.

Experimental Protocols (Self-Validating System)

Protocol A: In Situ Preparation of Thioformamide

Note: Thioformamide is highly unstable and prone to polymerization or hydrolysis. It must be prepared fresh or generated in situ[4],[5].

  • Reagent Loading: In a flame-dried 250 mL round-bottom flask under an inert

    
     atmosphere, suspend phosphorus pentasulfide (
    
    
    
    , 11.1 g, 25 mmol) in anhydrous THF (100 mL).
  • Addition: Cool the suspension to 0 °C. Add formamide (4.5 g, 100 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation (IPC): TLC (DCM:MeOH 9:1) should indicate the consumption of formamide. The resulting supernatant contains thioformamide and should be used immediately in Protocol B.

Protocol B: Hantzsch Cyclization
  • Coupling: To the freshly prepared thioformamide solution, add ethyl 4-bromo-2-methyl-3-oxobutanoate (22.3 g, 100 mmol) dissolved in absolute ethanol (50 mL).

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 2 hours.

  • Validation (IPC): Pull a 50

    
    L aliquot, dilute in MeCN, and analyze via LC-MS.
    
    • Pass Criteria: Disappearance of the haloketone mass and appearance of the intermediate mass (

      
      ).
      
  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (200 mL) and saturated aqueous

    
     (200 mL) to neutralize the generated 
    
    
    
    . Extract the aqueous layer with EtOAc (2 x 100 mL). Dry the combined organics over
    
    
    , filter, and concentrate to yield ethyl 2-(1,3-thiazol-4-yl)propanoate as a crude oil.
Protocol C: Saponification to Target Acid
  • Hydrolysis: Dissolve the crude ethyl 2-(1,3-thiazol-4-yl)propanoate in a mixture of THF/H2O (3:1, 120 mL).

  • Base Addition: Add Lithium Hydroxide monohydrate (

    
    , 8.4 g, 200 mmol) in one portion. Stir vigorously at room temperature for 4 hours.
    
  • Validation (IPC): Monitor by TLC (Hexanes:EtOAc 1:1). The ester spot (

    
    ) should completely disappear, replaced by a baseline spot (the lithium salt of the acid).
    
  • Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl.

  • Extraction: Extract the acidic aqueous layer with EtOAc (3 x 100 mL). Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo to afford This compound  as a solid.
    
  • Final Validation: Confirm product identity via LC-MS (

    
    ) and 
    
    
    
    -NMR (DMSO-
    
    
    ). The thiazole protons should appear as distinct singlets/doublets in the aromatic region (
    
    
    9.0 ppm for C2-H,
    
    
    7.4 ppm for C5-H).

References

  • Source: mdpi.
  • Source: tandfonline.
  • Source: ias.ac.
  • A CONVENIENT PREPARATION OF THIOFORMAMIDE.
  • Source: chemrxiv.

Sources

using 2-(1,3-thiazol-4-yl)propanoic acid as a peptidomimetic building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(1,3-thiazol-4-yl)propanoic Acid as a Peptidomimetic Building Block

Abstract

This guide details the application of This compound (TPA) in peptidomimetic drug design. Unlike standard amino acids, TPA lacks an


-amine, functioning primarily as an N-terminal capping unit  or a linker scaffold . Its thiazole core acts as a bioisostere for the peptide bond (cis-amide mimic) and side-chain aromatic rings (Histidine/Phenylalanine), conferring proteolytic resistance and conformational rigidity. This note covers structural properties, solid-phase peptide synthesis (SPPS) protocols, and strategies to mitigate 

-carbon racemization—a critical challenge in using

-aryl/heteroaryl acid building blocks.

Scientific Background & Rationale

Bioisosterism and Structural Utility

The 1,3-thiazole ring is a celebrated scaffold in medicinal chemistry (e.g., Tubulysins, Bleomycin). In the context of TPA, the thiazole ring serves two distinct peptidomimetic functions:

  • Cis-Amide Bond Isostere: The C=C-N unit of the thiazole ring mimics the electronic and steric profile of a cis-peptide bond, locking the "backbone" into a planar conformation.

  • Side-Chain Mimicry: The thiazole ring occupies a volume similar to Phenylalanine or Histidine but with distinct electrostatic properties (acceptor N, lipophilic S).

Mechanism of Action in Drug Design
  • Proteolytic Stability: Replacing the N-terminal amide bond with a thiazole-ketone linkage (via TPA capping) eliminates the scissile bond recognized by aminopeptidases.

  • Conformational Entropy Reduction: The rigidity of the heteroaromatic ring reduces the entropic penalty of binding to target receptors (e.g., GPCRs, Integrins).

Bioisosterism cluster_0 Structural Logic PeptideBond Natural Peptide Bond (Amide) Thiazole Thiazole Ring (1,3-thiazol-4-yl) PeptideBond->Thiazole Bioisosteric Replacement Function Peptidomimetic Effect Thiazole->Function Mimics cis-amide geometry Outcome Increased Stability & Rigidity Function->Outcome Eliminates Scissile Bond

Figure 1: Conceptual flow of replacing a labile peptide bond with the rigid thiazole scaffold.

Chemical Properties & Handling

PropertySpecificationNotes
Molecular Formula C₆H₇NO₂S
Molecular Weight 171.19 g/mol
Solubility DMSO, DMF, MeOHPoor solubility in water/ether.
Acidity (pKa) ~4.0 (COOH)Comparable to standard C-terminal acids.
Chirality Yes (C2 position)Risk of Racemization (See Section 4.2).
Storage -20°C, DesiccatedHygroscopic; store under inert gas.

Experimental Protocols

Protocol A: Activation and Coupling (SPPS)

Context: TPA is typically coupled to the N-terminus of a resin-bound peptide. Challenge: The


-proton of TPA is attached to a carbon adjacent to an electron-withdrawing aromatic ring (thiazole) and a carbonyl. This makes it highly acidic (pKa ~18-20 in DMSO), leading to rapid racemization in the presence of strong bases (e.g., TEA, DIPEA).

Reagents:

  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime). Avoid HATU/HBTU with DIPEA.

  • Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect the N-terminal Fmoc of the growing peptide chain (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.

  • Activation (Base-Free Method):

    • Dissolve TPA (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) immediately before adding to the resin.

    • Note: Do NOT pre-activate for >2 minutes. The active ester is prone to racemization if left standing.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate at Room Temperature (25°C) for 60–90 minutes.

    • Critical: Do NOT heat. Microwave coupling significantly increases racemization risk for this building block.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, recouple using fresh reagents.

  • Capping (Optional): If the reaction is incomplete, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Racemization Check (Quality Control)

Because TPA is chiral at the


-position, verifying enantiomeric purity after coupling is mandatory.
  • Micro-Cleavage: Take ~5 mg of resin. Treat with TFA/H₂O/TIPS (95:2.5:2.5) for 30 min. Evaporate TFA under nitrogen.

  • Analysis: Dissolve residue in MeOH/H₂O (1:1).

  • HPLC Method:

    • Column: Chiralpak-IA or equivalent (immobilized amylose).

    • Mobile Phase: Isohexane/Ethanol/TFA (80:20:0.1) or aqueous gradient depending on peptide polarity.

    • Detection: UV at 254 nm (Thiazole absorbance).[1]

    • Criteria: < 5% of the unwanted enantiomer (distomer).

Critical Application: Tubulysin-Like Conjugates

TPA is structurally homologous to the "Tup" (Tubuphenylalanine) unit found in Tubulysins (potent antimitotic agents). Researchers often use TPA to synthesize simplified "Pre-Tubulysin" linkers for Antibody-Drug Conjugates (ADCs).

Workflow for ADC Linker Synthesis:

  • Scaffold Assembly: Couple TPA to a Valine-Valine spacer (TPA-Val-Val-OH).

  • Payload Attachment: React the C-terminus of the spacer with the amine of the cytotoxic payload (e.g., MMAE or a Tubulysin fragment).

  • Validation: The TPA unit acts as a "cap" that prevents premature degradation by serum proteases, extending the half-life of the ADC linker in circulation.

SPPS_Workflow cluster_warning Critical Control Point Start Resin-Peptide-NH2 Activation Activation: TPA + DIC + Oxyma (NO BASE) Start->Activation Prepare Reagents Coupling Coupling Reaction 25°C, 60 min Activation->Coupling Add to Resin Check Kaiser Test Coupling->Check Check->Coupling Positive (Incomplete) Recouple Cleavage TFA Cleavage Check->Cleavage Negative (Complete) QC Chiral HPLC QC Cleavage->QC Validate Purity

Figure 2: SPPS workflow emphasizing base-free activation to prevent racemization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization (>5% D-isomer) High pH during coupling (use of DIPEA).Switch to DIC/Oxyma (pH ~7). Use Collidine if a base is strictly required.
Low Coupling Efficiency Steric hindrance of the thiazole ring.Double coupling (2 x 1 hr). Use HOAt instead of Oxyma (stronger activation).
Metal Poisoning Thiazole N and S can chelate metals (Cu, Pd).If using Pd-catalysis upstream, wash resin with sodium diethyldithiocarbamate solution.
Hygroscopicity TPA absorbs water, hydrolyzing active esters.Dry TPA in a vacuum desiccator over P₂O₅ for 24h before use.

References

  • Thiazole Amino Acids in Peptidomimetics

    • Title: Thiazoles in Peptides and Peptidomimetics.[2][3][4][5]

    • Source: University of Queensland / NIH.
    • Context: Discusses the structural rigidity and hydrogen bonding properties of thiazoles as amide isosteres.
    • (Representative link for Thiazole medicinal chemistry).

  • Racemization in SPPS

    • Title: Suppression of alpha-carbon racemization in peptide synthesis.[6]

    • Source: N
    • Context: Validates the use of DIC/Oxyma over HATU/DIPEA for racemization-prone amino acids (His/Cys/Aryl-acids).
  • Tubulysin Analog Synthesis

    • Title: Total Synthesis and Biological Evalu
    • Source: ResearchG
    • Context: Describes the synthesis of the "Tup" fragment and the importance of the thiazole orient
  • Coupling Reagents Guide

    • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis.[6]

    • Source: AAPPTEC.
    • Context: Protocols for handling difficult couplings and preventing aspartimide/racemization side reactions.[6]

Sources

esterification methods for thiazole-4-propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Esterification of Thiazole-4-propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-containing compounds are a cornerstone in medicinal chemistry, with the thiazole ring being a key pharmacophore in numerous approved drugs.[1][2] Thiazole-4-propanoic acid is a valuable building block for creating novel therapeutic agents, and its ester derivatives are of significant interest for modulating physicochemical properties such as lipophilicity, solubility, and metabolic stability. This guide provides a detailed overview of robust and field-proven methods for the esterification of thiazole-4-propanoic acid. We will delve into the mechanistic rationale behind three primary methods—Fischer-Speier Esterification, Steglich Esterification, and Carbonyldiimidazole (CDI) Mediated Esterification—providing step-by-step protocols, comparative data, and troubleshooting insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Thiazole Esters

The thiazole nucleus is a privileged scaffold in drug discovery, valued for its unique electronic properties and ability to engage in various biological interactions.[3] The conversion of the carboxylic acid moiety of thiazole-4-propanoic acid into an ester is a critical chemical transformation. This modification can serve multiple purposes in drug development, including:

  • Prodrug Strategies: Esterification can mask the polar carboxylic acid group, improving oral bioavailability. The ester can then be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.

  • Modulation of Pharmacokinetics: Changing the alkyl or aryl group of the ester allows for fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Synthetic Handles: Esters can serve as versatile intermediates for further chemical modifications, such as reduction to alcohols or reaction with Grignard reagents.

However, the presence of the basic nitrogen atom in the thiazole ring (pKa ≈ 2.5) presents a challenge for certain synthetic methods, requiring careful selection of reaction conditions to avoid unwanted side reactions or deactivation of the substrate.[2] This guide will address these challenges and provide protocols for efficient and high-yielding ester synthesis.

Method 1: Fischer-Speier Esterification

Scientific Principle & Rationale

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] The reaction is driven by equilibrium, and its mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which enhances the electrophilicity of the carbonyl carbon.[6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl.

Causality of Experimental Choices:

  • Acid Catalyst: A strong acid is required to protonate the carboxylic acid, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

  • Excess Alcohol: The reaction is reversible.[8] Using the alcohol as the solvent or in large excess shifts the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

  • Water Removal: The formation of water as a byproduct can drive the reverse reaction (ester hydrolysis).[4] For less volatile alcohols, a Dean-Stark apparatus can be used to remove water azeotropically.

This method is most suitable for simple, non-acid-sensitive primary and secondary alcohols where the alcohol can be used in large excess.[9] For thiazole-4-propanoic acid, the thiazole nitrogen will be protonated, but the ring is generally stable under these conditions, especially with moderate heating.

Visualizing the Mechanism: Fischer-Speier Esterification

Fischer_Esterification Fischer-Speier Esterification Mechanism RCOOH Thiazole-R-COOH Protonated_acid Thiazole-R-C(OH)OH+ RCOOH->Protonated_acid + H+ H_plus H+ Tetrahedral_int Tetrahedral Intermediate Thiazole-R-C(OH)2(O+HR') Protonated_acid->Tetrahedral_int + R'-OH ROH R'-OH Proton_transfer Protonated Ester Intermediate Thiazole-R-C(OH)(OR')(OH2+) Tetrahedral_int->Proton_transfer Proton Transfer Ester_H2O Protonated Ester + H2O Proton_transfer->Ester_H2O - H2O Ester Thiazole-R-COOR' Ester_H2O->Ester - H+ H2O H2O Steglich_Esterification Steglich Esterification Mechanism RCOOH Thiazole-R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Slow, uncatalyzed) Acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP DCU DCU O_acylisourea->DCU forms with ester DMAP DMAP Ester_DMAP Ester + DMAP Acylpyridinium->Ester_DMAP + R'-OH Acylpyridinium->DCU forms with ester ROH R'-OH Ester Thiazole-R-COOR' Ester_DMAP->Ester - DMAP CDI_Esterification CDI-Mediated Esterification Mechanism cluster_byproducts Byproducts RCOOH Thiazole-R-COOH Acylimidazole Acyl-imidazole Intermediate RCOOH->Acylimidazole + CDI CO2 CO2 ↑ RCOOH->CO2 Imidazole Imidazole RCOOH->Imidazole CDI CDI Acylimidazole->Imidazole releases second equivalent ROH R'-OH Ester Thiazole-R-COOR' Acylimidazole->Ester + R'-OH

Sources

functionalization of the thiazole C2 position in propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Thiazole C2 Position in Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Core in Modern Drug Discovery

The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, celebrated for its metabolic stability and its ability to engage in a diverse range of non-covalent interactions with biological targets.[1][2] When incorporated into a propanoic acid framework, this heterocycle is found at the heart of numerous pharmacologically active agents, contributing to anti-inflammatory, antimicrobial, and antineoplastic activities.[3][4] The functionalization of the thiazole ring is a critical step in the drug discovery process, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

Among the three carbon atoms of the thiazole ring, the C2 position holds unique chemical significance. The proton at C2 is the most acidic, a consequence of the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms and the stability of the resulting carbanion/ylide intermediate.[5][6] This inherent reactivity makes the C2 position a prime target for selective modification. This guide provides an in-depth exploration of the strategies and protocols for the functionalization of the thiazole C2 position within propanoic acid derivatives, moving beyond simple procedural lists to explain the underlying chemical principles that govern these transformations.

Section 1: Mechanistic Rationale for C2-Position Reactivity

The preferential functionalization at the C2 position is not arbitrary; it is dictated by the electronic nature of the thiazole ring.

  • Acidity and Deprotonation: The C2-H bond is significantly more acidic (pKa ≈ 20-25 in DMSO) compared to the C4-H and C5-H bonds. This allows for selective deprotonation using strong bases like organolithium reagents (e.g., n-BuLi) or Hauser bases to generate a C2-lithiated or C2-magnesiated species.[5] This nucleophilic intermediate is then poised to react with a wide array of electrophiles.

  • Transition Metal-Catalyzed C-H Activation: In recent years, direct C-H activation has emerged as a more atom-economical and versatile strategy, bypassing the need for pre-functionalization (e.g., halogenation) or the use of stoichiometric strong bases.[7] Palladium and rhodium catalysts are particularly effective. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the catalyst coordinates to the thiazole ring, and a base assists in the cleavage of the most acidic C-H bond—the one at the C2 position.[8][9] The choice of catalyst, ligands, and base can exquisitely control the regioselectivity of the reaction, sometimes favoring the C5 position under different conditions, which underscores the importance of precise protocol adherence.[8][10]

Section 2: Key Synthetic Strategies for C2 Functionalization

The following section details the most robust and widely adopted methods for modifying the C2 position of thiazole propanoic acid derivatives.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation is a powerful method for forging C-C bonds, enabling the introduction of aryl or heteroaryl moieties at the C2 position. This transformation is a staple in library synthesis for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[11]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often crucial. They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity to favor the desired C-H activation and reductive elimination steps.[7]

  • Base: A base is required to facilitate the C-H bond cleavage. The choice of base is critical for regioselectivity. For C2-arylation, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often employed.[8] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), often paired with specific ligands, can direct the arylation to the C5 position.[8]

  • Solvent: High-boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dioxane are typically used to ensure solubility of the reagents and to achieve the necessary reaction temperatures (often >100 °C).

Metal-Free Oxidative C-H Acylation

Introducing a ketone functionality at the C2 position can provide a valuable synthetic handle for further derivatization or act as a key pharmacophoric element. Metal-free methods offer an environmentally benign alternative to traditional Friedel-Crafts-type reactions.

Causality Behind Experimental Choices:

  • Acyl Source: Aldehydes serve as practical and readily available acyl precursors.

  • Oxidant: An oxidant is required to facilitate the oxidative cross-coupling. tert-Butyl hydroperoxide (TBHP) is a common choice; it is thought to generate an acyl radical from the aldehyde, which then attacks the electron-rich thiazole ring.[12] The reaction proceeds smoothly under air, which can also participate in the oxidative cycle.

  • Conditions: A key advantage of this method is that it often proceeds under solvent-free conditions at elevated temperatures, simplifying workup and reducing waste. The absence of a metal catalyst also eliminates concerns about metal contamination in the final product, a critical consideration in drug development.[12]

Section 3: Detailed Experimental Protocols

Note on Starting Materials: The following protocols assume the starting material is an ester derivative, such as Ethyl 3-(thiazol-4-yl)propanoate, to avoid complications with the free carboxylic acid reacting with the bases used. If the free acid is required, it is recommended to perform the C2 functionalization on the ester followed by saponification as a final step.

Protocol 1: Palladium-Catalyzed C2-Arylation of Ethyl 3-(thiazol-4-yl)propanoate

This protocol describes the coupling of the thiazole derivative with 4-bromoanisole as a representative aryl halide.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Ethyl 3-(thiazol-4-yl)propanoate - 4-Bromoanisole - Pd(OAc)2 - PPh3 - NaOtBu - Anhydrous Dioxane degas Degas with N2/Ar (3 cycles) reagents->degas Seal Vessel heat Heat to 120 °C (12-24 h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete filter Filter through Celite cool->filter extract Aqueous Workup (H2O / EtOAc) filter->extract Concentrate Filtrate purify Column Chromatography extract->purify Dry & Concentrate product Isolate Pure Product: Ethyl 3-(2-(4-methoxyphenyl)thiazol-4-yl)propanoate purify->product

Caption: Workflow for Pd-Catalyzed C2-Arylation.

Materials & Reagents:

  • Ethyl 3-(thiazol-4-yl)propanoate (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.10 equiv, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous 1,4-dioxane (solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Celite®, Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Ethyl 3-(thiazol-4-yl)propanoate (1.0 equiv), 4-bromoanisole (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), and NaOtBu (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the thiazole starting material.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, Ethyl 3-(2-(4-methoxyphenyl)thiazol-4-yl)propanoate.

Protocol 2: Metal-Free C2-Acylation of Ethyl 3-(thiazol-4-yl)propanoate

This protocol describes the direct acylation using benzaldehyde as the acyl source.

Materials & Reagents:

  • Ethyl 3-(thiazol-4-yl)propanoate (1.0 equiv)

  • Benzaldehyde (2.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Ethyl 3-(thiazol-4-yl)propanoate (1.0 equiv) and benzaldehyde (2.0 equiv).

  • Reagent Addition: Slowly add TBHP (3.0 equiv) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir. The reaction is typically conducted without an additional solvent.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (DCM).

    • Transfer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2x) to quench any unreacted oxidant and remove acidic byproducts. Wash subsequently with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product, Ethyl 3-(2-benzoylthiazol-4-yl)propanoate.

Section 4: Characterization and Analysis

Successful functionalization must be rigorously confirmed. The following analytical techniques are essential:

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the characteristic C2-H proton signal (typically a singlet around δ 8.5-9.0 ppm) is a key indicator of successful C2 substitution. The appearance of new signals corresponding to the introduced aryl or acyl group should also be observed.

    • ¹³C NMR: The chemical shift of the C2 carbon will change significantly upon substitution.

Section 5: Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thiazole Derivatives: Thiazoles can be flammable and harmful if swallowed or inhaled.[13][14] Avoid contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle under an inert atmosphere and avoid contact with skin. Organolithium reagents are pyrophoric and must be handled with extreme care using proper syringe techniques under an inert atmosphere.

  • Solvents: Anhydrous solvents like dioxane can form explosive peroxides and are flammable. Always use from a freshly opened bottle or after proper purification and store appropriately.

  • Oxidants: TBHP is a strong oxidant and can react violently with reducing agents. Add it slowly and control the reaction temperature.

Section 6: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature; Inappropriate base/ligand.Use fresh Pd(OAc)₂; Ensure rigorous degassing and use of anhydrous solvents; Increase temperature in 10 °C increments; Screen alternative ligands (e.g., SPhos, XPhos) or bases.
Formation of Side Products (e.g., C5-isomer) Incorrect base or ligand for C2 selectivity.For Pd-catalyzed arylation, ensure a strong base like NaOtBu and a simple phosphine ligand like PPh₃ are used for C2 selectivity.[8]
Decomposition of Starting Material Reaction temperature is too high; Air-sensitive reagents degraded.Lower the reaction temperature; Ensure all reagents are handled under a strict inert atmosphere.
Difficulty in Purification Co-elution of product with byproducts (e.g., biaryl from aryl halide homocoupling).Optimize chromatography conditions (try different solvent systems or use a different stationary phase); Consider recrystallization if the product is a solid.

Section 7: Mechanistic Visualization

The following diagram illustrates a simplified catalytic cycle for the Palladium-catalyzed direct C-H arylation at the C2 position.

G pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)-X (L_n) pd0->pd2_aryl oa oa Oxidative Addition (Ar-X) pd2_thiazole Ar-Pd(II)-Thiazole (L_n) pd2_aryl->pd2_thiazole cmd cmd Concerted Metalation- Deprotonation (CMD) (Base-assisted) pd2_thiazole->pd0 re finish Ar-Thiazole + HX re Reductive Elimination start Ar-X + Thiazole

Sources

Advanced Protocol: Modular Synthesis of 2-(1,3-Thiazol-4-yl)propanoic Acid Amides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 2-(1,3-thiazol-4-yl)propanoic acid amide scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in Glucokinase Activators (GKAs) for type 2 diabetes (e.g., related to TTP399), anti-inflammatory agents, and specific kinase inhibitors. The alpha-methyl substitution on the acetic acid side chain is critical for metabolic stability (blocking beta-oxidation) and restricting conformational freedom to enhance binding affinity.

This protocol details a robust, modular synthetic route designed for library generation . Unlike legacy methods that rely on unstable alpha-bromo-beta-keto ester precursors to install the methyl group during ring formation, this guide prioritizes a post-cyclization alkylation strategy . This approach allows for the scalable synthesis of a common intermediate—ethyl 2-(thiazol-4-yl)acetate—which is then functionalized. This ensures higher reproducibility and minimizes the handling of lachrymatory alpha-haloketones.

Core Synthetic Pathway
  • Hantzsch Thiazole Synthesis: Construction of the thiazole ring using ethyl 4-chloroacetoacetate.

  • Alpha-Alkylation: Regioselective introduction of the methyl group via enolate chemistry.

  • Saponification: Ester hydrolysis to the free acid.

  • Amide Coupling: Activation and coupling using T3P® (Propylphosphonic anhydride) to minimize epimerization and simplify workup.

Reaction Scheme & Logic Flow

G cluster_0 Critical Control Point: Enolate Alkylation Start1 Ethyl 4-chloroacetoacetate Thiazole Ethyl 2-(substituted-thiazol-4-yl)acetate (Core Scaffold) Start1->Thiazole EtOH, Reflux (Hantzsch Synthesis) Start2 Thioamide / Thiourea (R-CS-NH2) Start2->Thiazole Alkylated Ethyl 2-(substituted-thiazol-4-yl)propanoate (racemic) Thiazole->Alkylated 1. LDA, THF, -78°C 2. MeI Acid 2-(substituted-thiazol-4-yl)propanoic acid Alkylated->Acid LiOH, THF/H2O Amide Target Amide (Library Product) Acid->Amide Amine (R'-NH2) T3P, DIPEA, EtOAc

Figure 1: Modular synthetic workflow. The critical control point is the alpha-methylation step, which defines the propanoic acid backbone.

Detailed Experimental Protocol

Phase 1: Construction of the Thiazole Core (Hantzsch Synthesis)

This step builds the heterocyclic ring. The choice of thioamide determines the substituent at the 2-position (e.g., Thiourea


 2-Amino; Thiobenzamide 

2-Phenyl).

Reagents:

  • Ethyl 4-chloroacetoacetate (1.0 equiv)

  • Thiourea or Thioamide derivative (1.1 equiv)[1]

  • Ethanol (Absolute, 10 vol)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Thioamide/Thiourea (e.g., 10 mmol) in Ethanol (20 mL).

  • Addition: Add Ethyl 4-chloroacetoacetate (10 mmol) dropwise at room temperature.

    • Expert Insight: The reaction is exothermic. For scales >10g, use an ice bath during addition to prevent runaway exotherms that lead to dark, tarry byproducts.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot (thiazole).

  • Workup:

    • Concentrate the ethanol under reduced pressure.

    • Neutralize the residue with saturated aqueous NaHCO₃ solution (pH ~8).

    • Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If the crude is dark/oily, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Yield Expectation: 70–90%.

Phase 2: Alpha-Methylation (Introduction of Propanoic Scaffold)

This is the most technically demanding step. We utilize a kinetic enolate strategy to install the methyl group at the methylene bridge.

Reagents:

  • Ethyl 2-(substituted-thiazol-4-yl)acetate (from Phase 1)

  • LDA (Lithium Diisopropylamide), 2.0 M in THF (1.2 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Anhydrous THF (15 vol)

Protocol:

  • Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Add Anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Enolization: Add LDA (1.2 equiv) slowly. Then, add a solution of the Thiazole Acetate (1.0 equiv) in minimal THF dropwise over 15 minutes.

    • Mechanism:[2][3][4][5][6][7][8] The proton at the alpha-position (between the thiazole and the ester) is acidic (pKa ~20). The color often changes to deep orange/red, indicating enolate formation.

    • Time: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

    • Critical Control: Maintain -78°C during addition. Allowing the temperature to rise too quickly causes di-methylation (formation of the isobutyrate analog), which is difficult to separate.

  • Warm-up: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH₄Cl solution. Extract with Et₂O or EtOAc.

  • Characterization Check: 1H NMR is vital here. Look for the conversion of the alpha-methylene singlet (~3.8 ppm) to an alpha-methine quartet (~4.0 ppm) and a new doublet (~1.5 ppm) for the methyl group.

Phase 3: Hydrolysis to Carboxylic Acid

Reagents:

  • LiOH·H₂O (3.0 equiv)

  • THF:Water (3:1 mixture)

Protocol:

  • Dissolve the methylated ester in THF:Water (3:1).

  • Add LiOH·H₂O.[5] Stir at room temperature for 3–12 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3. Extract with EtOAc.[3][9] The product is usually a solid acid.

    • Note: Thiazoles are basic. Do not acidify below pH 2, or the thiazole nitrogen may protonate, keeping the compound in the aqueous phase.

Phase 4: Amide Coupling (T3P® Protocol)

We utilize Propylphosphonic anhydride (T3P) .[10][11] Unlike HATU/EDC, T3P generates water-soluble byproducts, allowing for a simple extractive workup often eliminating the need for column chromatography.

Reagents:

  • This compound (1.0 equiv)

  • Amine (R-NH2) (1.1 equiv)

  • T3P (50% w/w in EtOAc) (2.0 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Ethyl Acetate or DCM (solvent)

Protocol:

  • Combine: In a vial/flask, mix the Acid , Amine , and DIPEA in Ethyl Acetate (10 vol).

  • Activation: Add T3P solution dropwise at 0°C or RT.

  • Reaction: Stir at Room Temperature for 1–2 hours.

    • Monitoring: HPLC/LC-MS. T3P couplings are typically fast.

  • Workup (The T3P Advantage):

    • Add water to the reaction mixture.[5][12]

    • Separate layers.[12]

    • Wash organic layer with 0.5M NaOH (removes unreacted acid and phosphorus byproducts).

    • Wash with 0.5M HCl (removes unreacted amine).

    • Dry and concentrate.

  • Result: High-purity amide (>95%) is often obtained directly.

Analytical Data & Validation

To validate the structure, ensure the following NMR signals are present (Solvent: DMSO-d6 or CDCl3):

MoietySignal TypeApprox. Shift (ppm)Description
Thiazole C-5 H Singlet7.0 – 7.5Characteristic aromatic proton of the thiazole ring.
Alpha-CH Quartet3.8 – 4.1Coupling with the methyl group (J ~ 7 Hz).
Alpha-CH3 Doublet1.4 – 1.6The methyl group introduced in Phase 2.
Amide NH Broad Singlet6.0 – 8.5Varies significantly based on the amine used.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Phase 1 Exotherm caused decomposition.Cool reaction to 0°C during addition of chloroacetoacetate.[5]
Di-methylation in Phase 2 Temperature too high; excess base.Keep temp strictly at -78°C; ensure stoichiometry of LDA is 1.1–1.2 equiv, not more.
Racemization Over-activation during coupling.Use T3P (low epimerization risk) instead of HATU; keep coupling time short.
Product stuck in Aqueous pH too low during acid workup.Adjust pH to isoelectric point (~3-4); do not go to pH 1.

References

  • Hantzsch Thiazole Synthesis

    • Reaction of thioureas with ethyl alpha-chloroacetoacetate.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 1, 1982.
  • T3P Coupling Reagent Utility

    • Propanephosphonic Acid Anhydride (T3P®)
    • Source: Synlett (Thieme Connect).
  • General Thiazole Propanoic Acid Derivatives

    • Synthesis and biological activity of 2-[4-(thiazol-2-yl)
    • Source: PubMed / NIH.
  • T3P in Large Scale Synthesis

    • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
    • Source: Chemical Reviews (ACS Public

Sources

Strategic Synthesis: Reductive Amination Modules for Thiazole-4-Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the strategic incorporation of 3-(thiazol-4-yl)propanoic acid derivatives into amine scaffolds via reductive amination. Thiazole moieties are critical bioisosteres in medicinal chemistry, offering improved metabolic stability and solubility compared to phenyl rings. However, the presence of the thiazole sulfur atom presents a specific challenge: catalyst poisoning during heterogeneous hydrogenation.[1]

Consequently, this guide rejects standard catalytic hydrogenation (H₂/Pd-C) in favor of a robust hydride-transfer protocol using Sodium Triacetoxyborohydride (STAB) . We provide a complete workflow for converting the parent acid into its reactive aldehyde precursor, followed by a high-fidelity reductive amination protocol.

Strategic Analysis & Chemical Logic

The "Thiazole Challenge" in Reductive Amination

Direct reductive amination often employs catalytic hydrogenation (e.g., H₂, Pd/C). However, the sulfur atom in the thiazole ring possesses lone pairs that strongly coordinate with transition metals (Pd, Pt, Rh), effectively poisoning the catalyst and stalling the reaction.

Solution: We utilize Sodium Triacetoxyborohydride (STAB) .[2][3]

  • Selectivity: STAB reduces imines/iminiums much faster than aldehydes/ketones.

  • Compatibility: It is inert to the thiazole sulfur and nitrogen.

  • Mildness: It operates without the need for harsh pH adjustments that could ring-open sensitive heterocycles.

The Synthetic Pathway

Since carboxylic acids do not undergo direct reductive amination, the 3-(thiazol-4-yl)propanoic acid must be converted into an aldehyde equivalent (3-(thiazol-4-yl)propanal).

Workflow:

  • Reduction: Acid

    
     Alcohol (using Borane-THF).
    
  • Oxidation: Alcohol

    
     Aldehyde (using Dess-Martin Periodinane).
    
  • Coupling: Aldehyde + Amine

    
     Secondary/Tertiary Amine (using STAB).
    

Visualizing the Workflow

ThiazoleWorkflow cluster_warning Critical Decision Point Acid Start: Thiazole Propanoic Acid Alcohol Intermediate: Thiazole Propanol Acid->Alcohol BH3-THF (Selective Reduction) Aldehyde Reactive Precursor: Thiazole Propanal Alcohol->Aldehyde Dess-Martin Periodinane (Mild Oxidation) Imine Transient Imine Aldehyde->Imine + Amine (R-NH2) Product Final Target: Thiazole Amine Imine->Product STAB (NaBH(OAc)3) (Selective Hydride Transfer) Hydrogenation Catalytic Hydrogenation (H2 / Pd-C) Hydrogenation->Product FAIL: Sulfur Poisoning

Figure 1: The strategic pathway avoids catalyst poisoning by utilizing hydride reagents (STAB) instead of transition metals.

Detailed Experimental Protocols

Protocol A: Precursor Synthesis (Acid to Aldehyde)

Note: If you already have the aldehyde derivative, skip to Protocol B.

Step 1: Selective Reduction to Alcohol

Reagents: 3-(thiazol-4-yl)propanoic acid, Borane-THF complex (1.0 M), anhydrous THF.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.

  • Dissolution: Add 10 mmol of thiazole propanoic acid and 50 mL anhydrous THF. Cool to 0°C.

  • Addition: Dropwise add 12 mL (12 mmol) of BH₃-THF complex over 20 minutes. Caution: Gas evolution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Quench: Cool to 0°C. Slowly add 10 mL MeOH until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.

  • Yield: Expect >90% of the alcohol intermediate.

Step 2: Oxidation to Aldehyde (Dess-Martin)

Reagents: Thiazole propanol (from Step 1), Dess-Martin Periodinane (DMP), DCM.

  • Setup: Dissolve 10 mmol of the alcohol in 40 mL DCM.

  • Addition: Add 11 mmol (1.1 equiv) of DMP in one portion at RT.

  • Reaction: Stir for 1–2 hours. The suspension will become cloudy.

  • Quench: Add 20 mL of a 1:1 mixture of sat. NaHCO₃ and sat.[4] Na₂S₂O₃.[4] Stir vigorously for 15 mins until layers separate clearly.

  • Isolation: Extract with DCM (2x), dry over MgSO₄, and concentrate.

    • Critical: Use the aldehyde immediately in Protocol B to prevent polymerization.

Protocol B: Reductive Amination (The Core Reaction)

Scope: Reaction of 3-(thiazol-4-yl)propanal with a primary or secondary amine.

Reagents & Materials
  • Aldehyde: 3-(thiazol-4-yl)propanal (Freshly prepared).

  • Amine: 1.0 – 1.2 equivalents (Free base preferred; if HCl salt is used, add 1 equiv TEA).

  • Reductant: Sodium Triacetoxyborohydride (STAB) - 1.4 equivalents.

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[4]

  • Acid Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • In a dry vial, dissolve the Aldehyde (1.0 mmol) and Amine (1.1 mmol) in DCE (5 mL).

    • Add Acetic Acid (1.0 mmol, 60 µL).

    • Why: The acid catalyzes the formation of the iminium ion, which is the species reduced by STAB.

    • Stir at RT for 30 minutes under Nitrogen.

  • Reduction:

    • Add STAB (1.4 mmol, ~300 mg) in a single portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 4–16 hours.

  • Monitoring:

    • Check LC-MS for the disappearance of the aldehyde (M+H peak) and appearance of the amine product.

  • Quench & Workup:

    • Quench by adding 5 mL of sat. NaHCO₃ (Caution: CO₂ evolution).

    • Stir for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification:

    • Flash chromatography (DCM/MeOH gradient).

    • Note: Thiazole amines can be polar; consider adding 1% NH₄OH to the eluent to prevent streaking.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction pH too high (Imine not forming).Ensure 1.0 eq of Acetic Acid is added. If using Amine-HCl salts, add TEA to free base first, then AcOH.
Aldehyde Reduction STAB added too early.Stir Aldehyde + Amine for 30-60 mins before adding STAB to allow Imine equilibrium.
Low Yield Wet solvent (STAB hydrolysis).Use anhydrous DCE or THF. STAB degrades rapidly in the presence of water.
Thiazole Ring Opening Strong acid/base exposure.Avoid strong mineral acids (HCl) during workup. Stick to mild buffers (NaHCO₃).
Stalled Reaction Steric hindrance.[4]If the amine is bulky, switch solvent to DCE (higher temp capability) or use Ti(OiPr)₄ as a Lewis acid additive.

Mechanistic Insight (Graphviz)

The selectivity of STAB arises from the coordination of the acetoxy groups to the iminium nitrogen, facilitating an intramolecular hydride transfer.

STAB_Mechanism cluster_selectivity Why STAB works with Thiazoles Step1 Aldehyde + Amine + AcOH (Equilibrium) Step2 Iminium Ion Formation (R-CH=N(+)-R') Step1->Step2 - H2O Step3 Boron Coordination (OAc ligands stabilize transition state) Step2->Step3 + STAB Step4 Hydride Transfer (Irreversible) Step3->Step4 Explanation STAB is electrophilic. It prefers the electron-rich imine over the electron-poor carbonyl. It does NOT coordinate strongly to the Thiazole Sulfur.

Figure 2: Mechanistic flow of the STAB-mediated reductive amination.

References

  • The Foundational Protocol (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Catalyst Poisoning by Sulfur: BenchChem Technical Support. (2025).[1][7][10] Strategies for Selective Catalytic Hydrogenation of Thiazole Rings. (Highlighting the incompatibility of Pd/C with thiazoles). 1

  • General Reductive Amination Review: Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[11] The cyanohydridoborate anion as a selective reducing agent.[2][5][9][11] Journal of the American Chemical Society, 93(12), 2897-2904. (Precursor to STAB methodology).

Sources

Scale-Up Synthesis of 2-(1,3-Thiazol-4-yl)propanoic Acid Intermediates: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

Thiazole scaffolds are categorized as "privileged structures" in medicinal chemistry, frequently serving as core pharmacophores in antibacterial agents, anti-inflammatory compounds, and


-adrenergic receptor agonists[1][2]. Specifically, 2-(1,3-thiazol-4-yl)propanoic acid  and its ester intermediates are highly valued building blocks. The presence of the propanoic acid moiety allows for versatile downstream coupling reactions, such as amide bond formation with complex amines. Scaling up the synthesis of these intermediates requires a robust, self-validating protocol that minimizes chromatographic purification and maximizes atom economy.

Mechanistic Pathway & Synthetic Strategy

The most reliable route for constructing the 1,3-thiazole ring is the classical Hantzsch Thiazole Synthesis [1]. For the target this compound, the process involves a highly efficient two-step sequence:

  • Cyclocondensation: Thioformamide is reacted with an

    
    -haloketone, specifically ethyl 4-bromo-2-methyl-3-oxobutanoate. The sulfur atom of thioformamide acts as a nucleophile, displacing the bromide, followed by the intramolecular condensation of the nitrogen with the ketone carbonyl. Subsequent dehydration yields the aromatic thiazole ring, forming ethyl 2-(1,3-thiazol-4-yl)propanoate[1][3].
    
  • Saponification: The ethyl ester is hydrolyzed under basic conditions to cleanly yield the free carboxylic acid[2].

G A Ethyl 4-bromo-2-methyl -3-oxobutanoate C Ethyl 2-(1,3-thiazol-4-yl) propanoate A->C EtOH, 65°C (Hantzsch Cyclization) B Thioformamide B->C D 2-(1,3-Thiazol-4-yl) propanoic acid C->D 1. NaOH, MeOH/H2O 2. HCl (Saponification)

Synthetic workflow for this compound via Hantzsch cyclization.

Scale-Up Considerations & Causality (E-E-A-T)

Transitioning this synthesis from the bench to a multi-hundred-gram scale requires strict control over reaction kinetics and workup efficiency:

  • Exotherm Management: The initial alkylation in the Hantzsch synthesis is highly exothermic. On a scale >100 g, thioformamide must be added dropwise at reduced temperatures (0–5 °C) to prevent thermal runaway and the formation of dark, tarry degradation byproducts[4].

  • Solvent Selection: Absolute ethanol is the solvent of choice for the cyclization. It provides excellent solubility for the starting materials and supports the necessary reflux temperatures (65–70 °C) required to drive the aromatization/dehydration step to completion[5].

  • Purification by Precipitation: To ensure industrial scalability, column chromatography is avoided. The final this compound is isolated via pH-controlled precipitation. By carefully adjusting the aqueous saponification mixture to pH 3.5 using HCl, the zwitterionic/free acid form precipitates cleanly from the aqueous solution, allowing for simple filtration[2].

Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of Ethyl 2-(1,3-thiazol-4-yl)propanoate
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel.

  • Initialization: Charge the reactor with ethyl 4-bromo-2-methyl-3-oxobutanoate (500 g, 2.24 mol) and absolute ethanol (2.0 L). Begin agitation at 250 rpm and cool the mixture to 0–5 °C using a recirculating chiller.

  • Reagent Addition: Dissolve thioformamide (150 g, 2.46 mol, 1.1 eq) in absolute ethanol (500 mL). Transfer this solution to the addition funnel. Add the thioformamide solution dropwise over 2 hours, strictly maintaining the internal temperature below 10 °C to control the exothermic substitution reaction[4].

  • Cyclization: Once the addition is complete, gradually heat the reactor to 65 °C (reflux) over 1 hour. Maintain reflux for 4 hours. In-process control: Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the

    
    -haloketone indicates completion[5].
    
  • Workup: Cool the reaction to 20 °C and concentrate the mixture under reduced pressure to remove approximately 70% of the ethanol. Dilute the residue with ethyl acetate (2.0 L) and wash with saturated aqueous

    
     (2 x 1.0 L) to neutralize residual HBr generated during cyclization.
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo to afford ethyl 2-(1,3-thiazol-4-yl)propanoate as a pale yellow oil. (Expected yield: ~350 g, 84% based on NMR purity >95%).
    
Protocol 2: Saponification to this compound
  • Initialization: In a 3 L round-bottom flask, dissolve the crude ethyl 2-(1,3-thiazol-4-yl)propanoate (350 g, 1.89 mol) in methanol (1.0 L).

  • Hydrolysis: Add deionized water (500 mL) to the solution. While stirring vigorously, add 5 N aqueous NaOH (450 mL, 2.25 mol, 1.2 eq) dropwise over 30 minutes. Maintain the internal temperature at 20–25 °C. Causality: The methanol ensures the ester remains solvated, while the aqueous base drives the ester cleavage without epimerizing the

    
    -chiral center (if applicable)[2].
    
  • Reaction Monitoring: Stir the mixture at ambient temperature for 3 hours. Confirm complete consumption of the ester via HPLC.

  • Precipitation: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Cool the remaining aqueous solution to 5 °C.

  • Acidification: Slowly add 6 N HCl dropwise until the pH reaches exactly 3.5. A thick white precipitate will form. Causality: The controlled pH ensures the product remains in its free acid form without protonating the thiazole nitrogen, which would inadvertently increase water solubility and reduce yield[2][4].

  • Filration & Drying: Collect the solid by vacuum filtration. Wash the filter cake with ice-cold water (2 x 200 mL) to remove inorganic salts. Dry the solid in a vacuum oven at 45 °C for 24 hours to yield this compound as a white crystalline solid. (Expected yield: ~275 g, 93%).

Quantitative Data Summaries

Table 1: Scale-Up Batch Data and Process Metrics

Batch ScaleYield (Ester)Yield (Acid)Overall YieldPurity (HPLC)E-Factor (kg waste / kg product)
10 g 86%92%79%>98.5%14.2
100 g 85%91%77%>99.0%12.8
500 g 84%93%78%>99.2%10.5

Note: The E-Factor strictly improves at larger scales due to optimized solvent recovery during the concentration steps and the elimination of silica gel waste.

References

  • Thiazole synthesis. Organic Chemistry Portal. URL:[Link]

  • Hydroxymethyl pyrrolidines as beta 3 adrenergic receptor agonists.US Patent 8,247,415 (Google Patents).
  • Process for preparing thiazole derivatives.US Patent App. 2017/0240541 A1 (Google Patents).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. National Institutes of Health (PMC). URL: [Link]

Sources

Troubleshooting & Optimization

Hantzsch Thiazole Synthesis: A Technical Support Guide for Optimizing Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful reaction. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, providing you with the expertise to overcome common challenges and achieve high-yield, high-purity results.

Understanding the Foundation: The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide.[1][2] The elegance of this reaction lies in its ability to construct the thiazole ring, a prevalent scaffold in numerous pharmaceuticals, from readily available starting materials.[3][4][5] The thermodynamic driving force of the reaction is the formation of a stable aromatic thiazole ring.[6]

The reaction proceeds through a well-established multi-step pathway:

  • S-Alkylation (SN2 Attack): The synthesis initiates with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone. This SN2 reaction forms a thioimidate intermediate.[6][7][8]

  • Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered ring, creating a hemiaminal-like intermediate.[7][8]

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, leading to the formation of the stable, aromatic thiazole ring.[6][7]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Thioimidate Intermediate Reactants->Intermediate1 S-Alkylation (SN2) Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Product Intermediate2->Product Dehydration & Aromatization

Caption: The reaction mechanism for the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Hantzsch thiazole synthesis in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the Hantzsch synthesis can typically be attributed to one or more of the following factors: suboptimal reaction conditions, poor quality of starting materials, incorrect stoichiometry, or the formation of side products.[9] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Here is a logical workflow to diagnose the problem:

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Stoichiometry Confirm Stoichiometry (slight excess of thioamide) Check_Purity->Check_Stoichiometry If pure Success Yield Improved Check_Purity->Success If impure & purified Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Stoichiometry->Optimize_Conditions If correct Check_Stoichiometry->Success If corrected Analyze_Side_Products Analyze for Side Products (TLC, NMR of crude) Optimize_Conditions->Analyze_Side_Products If yield still low Optimize_Conditions->Success If optimized Analyze_Side_Products->Optimize_Conditions If side products present, adjust conditions Purification_Loss Evaluate Purification Step for Product Loss Analyze_Side_Products->Purification_Loss If side products minimal Purification_Loss->Success If optimized

Caption: A systematic workflow for troubleshooting low yields.

Q2: I'm observing a significant amount of unreacted starting materials. How can I drive the reaction to completion?

Incomplete conversion is a common hurdle. Here’s how to address it:

  • Reaction Temperature: The Hantzsch synthesis often requires thermal energy to overcome the activation energy barriers of the cyclization and dehydration steps.[10] If the reaction is being run at room temperature, a gradual increase in temperature is recommended. However, excessively high temperatures can lead to degradation, so optimization is key.[10]

  • Reaction Time: It's possible the reaction has not been allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar solvents are generally preferred as they can stabilize the charged intermediates formed during the reaction, thus lowering the activation energy and accelerating the rate.[11] Polar protic solvents like ethanol and methanol are commonly used and can solvate both cationic and anionic species.[11] In some cases, a mixture of solvents, such as ethanol/water, can provide excellent results.[4][7]

  • Energy Input: Consider alternative energy sources. Microwave irradiation and ultrasound have been shown to dramatically reduce reaction times and improve yields, often by promoting more efficient and uniform heating.[4][10][12][13]

ParameterRecommendationRationale
Temperature Screen temperatures from 50°C to reflux.Provides energy to overcome activation barriers.
Solvent Ethanol, Methanol, DMF, or Ethanol/Water mixtures.Polar solvents stabilize charged intermediates.[11]
Time Monitor by TLC every 30-60 minutes.Ensures reaction runs to completion without degradation.
Energy Source Microwave (e.g., 90-120°C, 15-30 min) or Ultrasound.Provides rapid, uniform heating, often increasing yield and reducing time.[10][13]
Q3: My TLC plate shows multiple spots, suggesting side reactions. What are the likely side products and how can I avoid them?

The most common side reaction, particularly under acidic conditions, is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-(substituted amino)thiazole.[1][14] This occurs due to a change in the regioselectivity of the cyclization step.

Side_Reaction cluster_0 Neutral/Basic Conditions cluster_1 Acidic Conditions Intermediate Thioimidate Intermediate N2_attack N2 attacks Carbonyl Intermediate->N2_attack Favored Path N3_attack N3 attacks Carbonyl Intermediate->N3_attack Alternative Path Desired_Product 2-(Substituted amino)thiazole (Desired Product) N2_attack->Desired_Product Side_Product 2-Imino-2,3-dihydrothiazole (Side Product) N3_attack->Side_Product

Caption: Competing reaction pathways leading to the desired product or an isomeric side product.

Troubleshooting Strategy:

  • pH Control: The key to avoiding the imino-dihydrothiazole side product is to maintain neutral or slightly basic reaction conditions.[9] The initial product of the Hantzsch synthesis is often the hydrohalide salt of the thiazole, which is acidic.[6] The work-up procedure should involve neutralization with a weak base.

  • Purity of Starting Materials: Ensure the α-haloketone and thioamide are pure. Impurities can lead to a host of unwanted side reactions. Recrystallize or chromatograph the starting materials if their purity is questionable.

Q4: I am struggling with isolating and purifying my final product. What are the best practices?

Effective product isolation and purification are critical for achieving a high final yield.

  • Precipitation/Filtration: Many 2-aminothiazole products are poorly soluble in water.[8] A common and effective work-up procedure involves pouring the cooled reaction mixture into a dilute aqueous solution of a weak base, such as 5% sodium carbonate or sodium bicarbonate.[8][15] This neutralizes the hydrohalide salt of the product, causing the neutral, often less soluble, thiazole to precipitate. The solid can then be collected by vacuum filtration and washed with cold water.[6][15]

  • Recrystallization: For further purification, recrystallization is often effective. The choice of solvent is crucial and depends on the polarity of your thiazole derivative.

    • Common Solvents: Ethanol, ethanol/water mixtures, ethyl acetate/hexane, and benzene have been successfully used for recrystallizing thiazole derivatives.[15][16][17]

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Column Chromatography: If recrystallization is ineffective or if you have oily products, silica gel column chromatography is the method of choice.

    • Mobile Phase: A common starting point for the mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio can be optimized based on TLC analysis to achieve good separation between your product and any impurities.[8]

    • Challenges: Some highly polar thiazoles may streak on the silica gel column. In such cases, adding a small amount (e.g., 1%) of a modifier like triethylamine to the mobile phase can help to obtain sharper bands and better separation.

Optimized Experimental Protocols

The following are general but robust protocols that can serve as a starting point. Remember to always optimize for your specific substrates.

Protocol 1: Conventional Synthesis in Solution

This protocol is a classic and reliable method for the synthesis of 4-aryl-2-aminothiazoles.

  • Reaction Setup: In a round-bottom flask, combine the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).[18]

  • Solvent Addition: Add ethanol (10 mL) to the flask.[18]

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring for 2-4 hours.[18]

  • Monitoring: Monitor the reaction's progress by TLC.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a beaker containing a cold 5% aqueous sodium bicarbonate solution (50 mL) to neutralize the acid and precipitate the product.[15]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry.[15]

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-aminothiazole.[18]

Protocol 2: Ultrasound-Assisted, Catalyst-Enhanced Synthesis

This modern approach offers an environmentally friendly and efficient alternative, often leading to higher yields in shorter times.[4][13]

  • Reaction Mixture: In a suitable vessel, mix the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilicic acid.[4][7]

  • Solvent: Add an ethanol/water (1:1, v/v) mixture (5 mL) as the solvent.[4][7]

  • Sonication: Place the reaction vessel in an ultrasonic bath at room temperature.

  • Reaction Time: Irradiate the mixture for 1.5 to 2 hours, monitoring by TLC.[4]

  • Work-up: After completion, filter the reaction mixture to recover the catalyst (which can be reused).

  • Isolation: Isolate the product from the filtrate, typically by removing the solvent under reduced pressure and then proceeding with precipitation or recrystallization as described in Protocol 1.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of Hantzsch thiazole synthesis in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-718.
  • Rachedi, N., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1693. Available from: [Link]

  • BenchChem. (2025).
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Investigation of the Effect of Power and Duration of Ultrasonic Irradiation on the Synthesis of Thiazoles. (2024). Bentham Science Publishers. Available from: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Barlin, G. B., & Fenn, M. D. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 79-82.
  • Kappe, C. O. (2000). High-speed combinatorial synthesis utilizing microwave irradiation. Current Opinion in Chemical Biology, 4(3), 339-346.
  • Alajarin, R., et al. (1992). Microwave-assisted Hantzsch synthesis of 1,4-dihydropyridines. Synlett, 1992(04), 297-298.
  • Rachedi, N., et al. (2019). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 9(52), 30335-30353.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Chemical Health Risks.
  • Thiazole. (n.d.). S R Vision.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Khan, K. M., et al. (2022). Metal‐Free One‐Pot Synthesis of 2‐(2‐Hydrazinyl) Thiazole Derivatives Using Graphene Oxide in a Green Solvent and Molecular Docking Studies. ChemistrySelect, 7(32), e202202035.
  • CEM Corporation. (n.d.). Reaction Optimization Using a Microwave Autosampler. Retrieved from [Link]

  • Trinchera, P., et al. (2026).
  • BenchChem. (2025). optimization of Hantzsch thiazole synthesis reaction conditions. BenchChem Technical Support.
  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024). RSC Advances.
  • Vanden Eynde, J. J., & Lewkowicz, A. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(9), 747-757.
  • BenchChem. (2025).
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity. (2012). Molecules.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances.
  • Process of producing 2-aminothiazole. (1992).
  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.).
  • BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. BenchChem Technical Support.
  • Separation of Thiazole on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLoS ONE.
  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2008). Journal of Analytical Chemistry.
  • Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. (2021). Synform.
  • Aminothiazole from chloroacetal. (1943).
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Journal of Heterocyclic Chemistry.

Sources

Technical Support Center: Preventing Thermal Decarboxylation of Thiazole Propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling thiazole propanoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet critical challenge of thermal decarboxylation. Here, we provide in-depth, experience-driven answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, and validated protocols to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation, and why is it a significant problem for thiazole propanoic acid?

Answer: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For heteroaromatic carboxylic acids like thiazole propanoic acid, this process is often initiated by heat and can occur spontaneously, sometimes at temperatures as mild as 50-150°C.[1] The electron-rich nature of the thiazole ring can stabilize the intermediate formed upon loss of CO₂, making it more susceptible to this reaction compared to simple aliphatic carboxylic acids.

This transformation is problematic for several reasons:

  • Loss of Functionality: The carboxylic acid group is often a key functional handle for subsequent reactions, such as amide bond formation or esterification.[2] Its removal halts the planned synthetic route.

  • Impurity Generation: The decarboxylated byproduct can be difficult to separate from the desired material, complicating purification and potentially leading to false positives in biological assays.

  • Yield Reduction: The unwanted conversion directly lowers the yield of the target molecule.

Q2: What primary factors promote the decarboxylation of thiazole propanoic acid?

Answer: Several factors can initiate or accelerate decarboxylation. Understanding these is the first step toward prevention.

  • Temperature: This is the most significant factor. While some highly activated heteroaromatic acids can decarboxylate at room temperature, elevated temperatures (often >80°C) dramatically increase the reaction rate.[1][3]

  • Solvent: The choice of solvent plays a crucial role. Protic solvents, especially water, can facilitate the proton transfer steps involved in some decarboxylation mechanisms. Aprotic polar solvents like DMF or DMSO are commonly used, but their high boiling points can lead to issues if not carefully managed.[3] Interestingly, some studies show that in the presence of an acid catalyst in an aprotic solvent, decarboxylation can be driven to completion.[3][4]

  • pH / Presence of Acid/Base: Both acidic and basic conditions can catalyze decarboxylation, depending on the specific mechanism. For thiazole carboxylic acids, studies have shown that the reaction can proceed through different mechanisms depending on the proton activity (acidity) of the medium.[5]

  • Presence of Transition Metals: Trace amounts of transition metals like copper or silver can catalyze decarboxylation, a principle that is sometimes used intentionally in organic synthesis.[3]

Q3: How can I detect if my sample of thiazole propanoic acid has undergone decarboxylation?

Answer: Detecting the decarboxylated byproduct is critical for troubleshooting. Several analytical techniques are effective:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[6][7] The decarboxylated product will be more nonpolar and thus have a longer retention time on a reverse-phase column (e.g., C18) compared to the starting carboxylic acid. An HPLC method can quantify the percentage of impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive evidence by showing the mass of the decarboxylated product, which will be 44 Da less than the starting material (the mass of CO₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the new proton signal that replaces the carboxylic acid group and observe the disappearance of the characteristic broad singlet of the -COOH proton.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. The less polar, decarboxylated product will have a higher Rf value than the starting acid.

Troubleshooting and Prophylactic Strategies

This section addresses common "how-to" scenarios and provides actionable solutions to prevent decarboxylation during your experiments.

Scenario 1: "My planned reaction (e.g., amide coupling) requires heating. How can I proceed without degrading my thiazole propanoic acid?"

Core Strategy: Avoid heating the free carboxylic acid. The most effective approach is to convert the acid to a more stable derivative, such as an activated ester or amide, at low temperatures before any heating steps.

Recommended Approach: Low-Temperature Amide Coupling

The formation of an amide bond is a foundational reaction in drug discovery.[2][8] Instead of forcing a direct thermal condensation, which is rarely effective and promotes degradation, use a modern coupling reagent that works efficiently at room temperature or below.[9]

Key Reagents for Low-Temperature Coupling:

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Highly efficient and fast, often providing high yields at room temperature.[8]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-hydroxysuccinimide): A very common and mild method, particularly suitable for both organic and aqueous media.[10][11]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Excellent for sterically hindered couplings and does not cause certain side reactions like guanidinylation.[10]

By activating the carboxylic acid at a low temperature (0°C to room temperature), you form a reactive intermediate that readily couples with an amine, bypassing the need for heat and thus preventing decarboxylation.

Scenario 2: "I suspect decarboxylation is occurring during my workup or purification. What should I change?"

Core Strategy: Minimize heat and exposure to harsh pH during all downstream processing.

Troubleshooting Purification:

  • Avoid High-Temperature Concentration: When removing solvents using a rotary evaporator, use a low-temperature water bath (e.g., 30-40°C) and an efficient vacuum. Do not leave the solid on the evaporator longer than necessary once the solvent is removed.

  • Chromatography Considerations: If performing column chromatography, avoid solvents that are difficult to remove and require heating. Use solvent systems like ethyl acetate/hexanes or dichloromethane/methanol.

  • pH during Extraction: During aqueous workups, be mindful of the pH. While extractions are often necessary, prolonged exposure to strongly acidic or basic conditions, especially if the aqueous layer warms up, can promote degradation. Perform extractions quickly and, if possible, with chilled solutions.

Validated Experimental Protocols

Protocol 1: High-Yield, Low-Temperature Amide Coupling using HATU

This protocol describes the coupling of thiazole propanoic acid with a generic primary amine at room temperature, a method designed to maximize yield while preventing thermal degradation.[8]

Materials:

  • Thiazole propanoic acid (1.0 eq)

  • Primary amine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the thiazole propanoic acid and dissolve it in anhydrous DMF.

  • Add the primary amine hydrochloride salt and HATU to the solution.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add the DIPEA to the reaction mixture. The weak base deprotonates the carboxylic acid and the amine hydrochloride, allowing the coupling reaction to proceed.[8]

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

  • Verification Step: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.[10]

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: HPLC Method for Monitoring Decarboxylation

This protocol provides a general reverse-phase HPLC method to separate thiazole propanoic acid from its less polar decarboxylated byproduct.[12][13][14]

Instrumentation & Columns:

  • HPLC System: Standard system with UV detector.[6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Detection Wavelength: ~254 nm (adjust based on the specific chromophore of your thiazole derivative).

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes.

    • Example Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

Expected Outcome:

  • Peak 1 (Shorter Retention Time): Thiazole propanoic acid (more polar).

  • Peak 2 (Longer Retention Time): Decarboxylated byproduct (less polar). The relative peak areas can be used to determine the percentage of decarboxylation.

Data Summary & Visualization

Table 1: Factors Influencing Decarboxylation of Heteroaromatic Acids
FactorConditionImpact on Decarboxylation RateRationale & Notes
Temperature > 80 - 150 °CHigh Increase Provides the activation energy needed to break the C-C bond. The primary driver of the reaction.[1]
Solvent Aprotic Polar (DMF, DMSO)Moderate Increase High boiling points facilitate heating. Can stabilize charged intermediates.[3]
Protic (Water, Alcohols)Variable Can participate in proton transfer, potentially accelerating certain mechanisms.[5]
Catalyst Strong Acid / BaseHigh Increase Can promote specific ionic decarboxylation pathways.[5]
Transition Metals (Cu, Ag)High Increase Lowers the activation energy via formation of metal complexes.[3]
Substituents Electron-donating groupsIncrease Stabilize the carbanion intermediate formed after CO₂ loss.
Diagrams

Below are diagrams illustrating key concepts and workflows discussed in this guide.

G start Need to heat a reaction with Thiazole Propanoic Acid? check_temp Is the temperature > 60-80°C? start->check_temp strategy1 Strategy 1: Convert to Amide/Ester at Low Temp (e.g., use HATU, EDC) check_temp->strategy1 Yes strategy2 Strategy 2: Proceed with caution. Use aprotic solvent, monitor closely. check_temp->strategy2 No protocol1 Follow Protocol 1: Low-Temp Amide Coupling strategy1->protocol1 protocol2 Use Protocol 2 (HPLC) to monitor for byproduct strategy2->protocol2

Caption: Decision workflow for handling heat-sensitive reactions.

G cluster_0 Proposed Ionic Decarboxylation Mechanism Reactant Thiazole Propanoic Acid (Protonated Intermediate) TS Six-membered Transition State Reactant->TS Heat (Δ) Intermediate Enol Intermediate + CO2 TS->Intermediate Concerted electron movement Product Decarboxylated Product (Methylthiazole) Intermediate->Product Tautomerization

Caption: Simplified mechanism of thermal decarboxylation.

References

  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Larionov, O. V., et al. (2023). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Noto, R., et al. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Semantic Scholar. Available at: [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • Djurdjevic, I., et al. (2010). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. PubMed. Available at: [Link]

  • Wang, M., et al. (2016). Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry. Cannabis and Cannabinoid Research. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • An, G., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules. Available at: [Link]

  • El-Abassy, R. M., et al. (2009). Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR. 4th International Conference on Sensing Technology. Available at: [Link]

  • Zhang, W., et al. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO₂: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. Molecules. Available at: [Link]

  • US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. PubChem. Available at: [Link]

  • Britt, P. F., et al. (2026). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Oak Ridge National Laboratory. Available at: [Link]

  • Dasgupta, A. (Ed.). (2012). Analytical methods for therapeutic drug monitoring and toxicology. John Wiley & Sons.
  • Reddy, G. S., et al. (2011). Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

Sources

purification of 2-(1,3-thiazol-4-yl)propanoic acid from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(1,3-thiazol-4-yl)propanoic Acid

From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies To: Research & Development Division Subject: Troubleshooting Guide: Isolation & Purification of Thiazole-Derived Propanoic Acids

Executive Summary & Molecule Profile

This guide addresses the purification of This compound , a critical scaffold often synthesized via the Hantzsch thiazole condensation. Researchers frequently encounter difficulties due to the molecule’s amphoteric nature (basic thiazole nitrogen, pKa ~2.5; acidic carboxylic acid, pKa ~4.8).

Successful isolation requires exploiting this "zwitterionic-like" behavior. Unlike standard organic acids, simple acidification often fails to yield a precipitate if the pH drops too low (protonating the thiazole) or stays too high (ionizing the carboxylate).

Property Value / Characteristic Implication for Purification
Structure

-substituted propanoic acid
Likely chiral (racemate unless resolved); prone to decarboxylation if heated >150°C.
pKa (Acid) ~4.8 (COOH)Soluble in base (pH > 6).
pKa (Base) ~2.5 (Thiazole N)Soluble in strong acid (pH < 2).
Isoelectric Zone pH 3.0 – 3.8Target pH for precipitation/extraction.
Key Impurities Thioamides, Regioisomers, Hantzsch estersThioamides require oxidative or adsorptive removal; they co-elute in standard reverse-phase methods.

Troubleshooting & FAQs

Scenario A: "I acidified the reaction mixture to pH 1, but no solid precipitated. Where is my product?"

Diagnosis: You have over-acidified. At pH 1, the thiazole nitrogen is protonated (


), making the molecule a water-soluble cationic salt (hydrochloride).

The Fix: The "Isoelectric" Swing

  • Cool the aqueous solution to 0–5°C.

  • Slowly adjust the pH back up using 2M NaOH.

  • Target pH 3.5 . At this precise pH, the molecule exists primarily in its neutral form (or zwitterion equilibrium) and exhibits minimum water solubility.

  • Pro-Tip: If it still doesn't precipitate (common with short-chain acids), saturate the aqueous layer with NaCl ("salting out") and extract with 2-MeTHF or DCM/Isopropanol (3:1) . Avoid pure Ethyl Acetate as solubility can be poor for zwitterions.

Scenario B: "The product is a dark yellow/brown oil that refuses to crystallize."

Diagnosis: Thioamide carryover or polymerization byproducts. Thioamides (starting materials) are lipophilic and often co-extract. They are notorious for inhibiting crystallization ("oiling out").

The Fix: Oxidative Bleaching & Adsorption

  • Activated Carbon Treatment: Dissolve the crude oil in hot ethanol/water (1:1). Add activated charcoal (10 wt%), reflux for 30 mins, and filter hot through Celite.

  • The "Base Wash" Trick:

    • Dissolve crude in 1M NaOH (pH > 10).

    • Wash 3x with DCM. (This removes neutral lipophilic impurities like unreacted thioamides and dimers).

    • Then acidify the aqueous layer to pH 3.5 to recover the acid.

Scenario C: "HPLC shows a 'ghost' peak tailing severely after the main peak."

Diagnosis: Silanol interaction. The basic thiazole nitrogen interacts with acidic silanol groups on the silica column, causing peak broadening and retention shifting.

The Fix: Mobile Phase Modifiers

  • Do NOT rely solely on Formic Acid.

  • Use a Buffer: Switch to 10mM Ammonium Acetate (pH 4.5) in the aqueous phase.[1][2][3] The ammonium ions block silanol sites.

  • Alternative: If using low pH (0.1% TFA), the thiazole is fully protonated and should elute as a sharp cationic species, but retention will be lower.

Optimized Purification Protocols

Protocol 1: The "pH-Swing" Extraction (High Purity)

Best for removing non-acidic byproducts (thioamides, Hantzsch esters).

  • Dissolution: Dissolve crude reaction residue in 1M NaOH (10 mL per gram). Check pH > 10.

  • Organic Wash (Critical): Extract the alkaline aqueous layer 2x with DCM (Dichloromethane).

    • Discard organic layer (contains neutral impurities).

  • Acidification: Cool aqueous layer to 4°C. Add 6M HCl dropwise.

    • Watch closely: Solid may form transiently at pH 5 and redissolve at pH 1.

    • STOP at pH 3.2 – 3.5.

  • Isolation:

    • If solid forms: Filter and wash with cold water (pH 3.5).

    • If no solid: Extract 3x with DCM:Isopropanol (4:1) . Dry over Na₂SO₄ and evaporate.[1]

Protocol 2: Recrystallization

Best for final polishing of the solid.

  • Solvent System: Ethanol / Water (1:3 v/v).

  • Procedure:

    • Dissolve solid in minimum boiling Ethanol.

    • Add hot Water dropwise until turbidity persists.

    • Add a few drops of Ethanol to clear it.

    • Let cool slowly to room temperature, then 4°C.

    • Seeding: If oiling occurs, scratch the glass or add a seed crystal of the pure acid.

Visual Workflows (Graphviz)

Diagram 1: The "pH-Swing" Purification Logic

This flowchart illustrates the critical decision points based on the amphoteric nature of the molecule.

PurificationLogic Start Crude Reaction Mixture Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Wash Wash with DCM Dissolve->Wash Sep1 Separate Phases Wash->Sep1 OrgLayer Organic Layer (Contains Thioamides/Neutrals) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Carboxylate) Sep1->AqLayer Keep Acidify Acidify carefully to pH 3.5 AqLayer->Acidify CheckState Precipitate Formed? Acidify->CheckState Filter Filter & Wash (Cold Water pH 3.5) CheckState->Filter Yes Extract Extract with DCM:IPA (3:1) Saturate with NaCl CheckState->Extract No (Oiling/Soluble) Final Pure this compound Filter->Final Extract->Final

Caption: Logic flow for isolating amphoteric thiazole acids, prioritizing pH control to remove neutral impurities.

Diagram 2: Hantzsch Synthesis & Impurity Pathways

Understanding where impurities come from helps in removing them.

HantzschPathways Reactants Thioamide + Alpha-Halo Ketoester MainRxn Hantzsch Condensation Reactants->MainRxn Side2 Unreacted Thioamide (Lipophilic Impurity) Reactants->Side2 Incomplete Rxn Product Thiazole Ester (Intermediate) MainRxn->Product Side1 Regioisomer Formation (2-imino-2,3-dihydrothiazole) MainRxn->Side1 Acidic Conditions Hydrolysis Hydrolysis (LiOH/NaOH) Product->Hydrolysis Target Target Acid Hydrolysis->Target Side3 Decarboxylation (If T > 140°C) Target->Side3 Overheating

Caption: Mechanistic pathways showing origin of common impurities (Regioisomers and Thioamides).

References

  • Hantzsch Thiazole Synthesis Mechanism & Regioselectivity

    • Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1.
  • General Purific

    • LookChem.
  • Physical Properties of Thiazole Derivatives (pKa D

    • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 21624170, this compound."
  • Chromatographic Behavior of Basic Heterocycles

    • McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH.

Sources

recrystallization solvents for thiazole-4-yl propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this resource to address the specific thermodynamic and kinetic challenges associated with the recrystallization of 3-(thiazol-4-yl)propanoic acid and its derivatives.

This guide bypasses generic advice to focus on the causality of phase behaviors, ensuring your purification workflows are robust, reproducible, and self-validating.

Part 1: Thermodynamic & Solubility Profiling

The purification of 3-(thiazol-4-yl)propanoic acid is heavily dictated by its functional groups. The thiazole ring acts as a hydrogen-bond acceptor, while the propanoic acid moiety acts as both a donor and acceptor. Depending on the synthetic route, the compound may exist as a free acid, a zwitterionic amino acid derivative (e.g., 3-(4-thiazolyl)-alanine), or a hydrochloride salt.

Understanding the solubility profile of your specific derivative is the first self-validating step in solvent selection.

Table 1: Physicochemical and Solubility Data for Thiazole-4-yl Propanoic Acid Derivatives

Chemical FormMelting PointPrimary SolubilityOptimal Recrystallization Solvent
Free Acid / Zwitterion ~200°C (varies by purity)Slightly soluble in water [1]Ethanol / Water (Binary System)
Dihydrochloride Salt 220–226°C (Decomposes) []Soluble in Acetone []Acetone / Diethyl Ether
N-Fmoc Protected 178–179°C [3]Soluble in DMF, Ethyl AcetateEthyl Acetate / Hexane

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my crude 3-(thiazol-4-yl)propanoic acid "oiling out" instead of forming crystals? A1: Oiling out (liquid-liquid phase separation) occurs when the solute separates as a liquid rather than a solid. Causality: This happens when the boiling point of your solvent system is too close to the melting point of the solute, or when rapid cooling in a highly polar solvent traps the compound in a hydration shell, preventing ordered crystal lattice formation. Resolution: Switch to a binary solvent system (e.g., Ethanol/Water). Ethanol solubilizes the organic core, while water modulates the dielectric constant to force nucleation. If oiling still occurs, reheat until homogenous, add a seed crystal, and cool at a strictly controlled rate of 1°C/minute.

Q2: How does the salt form dictate my solvent selection? A2: The protonation state fundamentally alters the intermolecular forces at play. The free acid is only slightly soluble in water [1], making ethanol/water ideal. Conversely, the dihydrochloride salt exhibits high polarity but specific solubility in polar aprotic solvents like acetone []. Self-Validating Check: If working with the dihydrochloride salt, recrystallizing from hot acetone ensures inorganic synthesis salts (which are insoluble in acetone) can be filtered out while hot, validating the removal of inorganic impurities before crystallization even begins.

Q3: How can I ensure no solvent is trapped in the crystal lattice (solvate formation)? A3: Thiazole rings can form stable solvates with short-chain alcohols [4]. To validate complete solvent removal, perform a preliminary melting point check. A depressed or broadened melting point indicates trapped ethanol. Your protocol must include drying under high vacuum (<1 mbar at 40°C) and verification via


H-NMR (confirming the absence of the ethanol triplet at 1.1 ppm).

Part 3: Self-Validating Experimental Protocol

Workflow: Binary Solvent Recrystallization of 3-(thiazol-4-yl)propanoic acid (Free Acid)

This protocol utilizes an ethanol/water gradient to leverage the differential solubility of the thiazole and carboxylic acid groups.

  • Initial Dissolution: Suspend 1.0 g of crude 3-(thiazol-4-yl)propanoic acid in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Thermal Activation: Heat the suspension to reflux (approx. 78°C) using a controlled oil or water bath. Causality: The solid will likely not dissolve completely in pure ethanol due to the highly polar propanoic acid tail.

  • Gradient Solubilization: Dropwise, add boiling deionized water until the mixture becomes completely homogenous. Do not exceed a 50:50 ratio.

    • Self-Validation Step: If undissolved solid remains after a 50:50 ratio is reached, these are insoluble inorganic impurities. Perform a hot gravity filtration immediately to remove them.

  • Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Causality: Slow cooling allows the thiazole and carboxylic acid moieties to establish the thermodynamically favored intermolecular hydrogen-bonding network, systematically excluding impurities from the growing crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours to depress solubility and maximize yield.

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol/water (10:90). Causality: The high water content in the wash removes the mother liquor without dissolving the purified product.

  • Vacuum Desiccation: Dry the crystals in a vacuum oven at 40°C for 12 hours to prevent solvate retention.

Part 4: Decision Matrix Visualization

G A Crude 3-(Thiazol-4-yl) propanoic Acid B Determine Chemical State A->B C Free Acid Form (Zwitterionic/Neutral) B->C pH ~ 4-5 D Dihydrochloride Salt B->D pH < 2 E Ethanol/Water (80:20) Recrystallization C->E F Acetone/Ether Precipitation D->F G Oiling Out Observed? E->G I Vacuum Filtration & NMR Validation F->I H Reheat, Add Seed Crystals & Slow Cooling G->H Yes G->I No H->I

Caption: Decision tree for selecting the optimal recrystallization solvent based on chemical state.

References

  • BenchChem.
  • Fisher Scientific. "3-(4-Thiazolyl)-L-alanine, 95%, Thermo Scientific Chemicals." Fisher Scientific Canada. Link
  • BOC Sciences. "3-(4-Thiazoyl)-L-alanine dihydrochloride - (CAS 136010-41-8)." BOC Sciences Amino Acid. Link
  • Fisher Scientific. "N-Fmoc-3-(4-thiazolyl)-L-alanine, 95%." Fisher Scientific Canada. Link

Sources

minimizing racemization of chiral thiazole propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Racemization During Synthesis & Handling Ticket ID: #TZ-CHIRAL-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Overview: The "Acidic Trap"

User Query: Why do my thiazole propanoic acid derivatives lose optical purity even under mild coupling conditions?

Root Cause Analysis: The structural core of your molecule creates a perfect storm for proton abstraction. The


-proton (at the chiral center) is exceptionally acidic due to the synergistic electron-withdrawing effects of:
  • The Carbonyl Group: Standard resonance stabilization of the enolate.

  • The Thiazole Ring: The C2/C4/C5 positions of thiazole are electron-deficient. When the chiral center is attached directly to the ring, the inductive effect (

    
    ) and resonance capabilities of the heteroaromatic ring stabilize the planar carbanion/enolate intermediate, significantly lowering the pKa of the 
    
    
    
    -proton (often < 15, compared to ~24 for simple esters).
The Mechanism of Failure: Azlactone Formation

During amide coupling, the activated acid intermediate often cyclizes to form a 5(4H)-oxazolone (azlactone).[1] This intermediate is highly prone to racemization because its


-proton is even more acidic than the starting material.

RacemizationMechanism Start Activated Chiral Acid (L-Isomer) Azlactone 5(4H)-Oxazolone (Azlactone Intermediate) Start->Azlactone Cyclization (Fast) Enol Planar Enol (Achiral) Azlactone->Enol Base (-H+) (Very Fast) Racemate Racemic Amide Product (DL-Mixture) Azlactone->Racemate Amine Attack Enol->Azlactone Reprotonation

Figure 1: The Azlactone Pathway. Once the azlactone forms, base-mediated enolization destroys stereochemical integrity before the amine can couple.

Synthesis Troubleshooting: Coupling Protocols

Current Standard: Are you using HATU with DIPEA? Verdict: STOP. Reasoning: Uronium salts (HATU/HBTU) are highly reactive but require basic conditions (pH > 8) to function optimally. With thiazole derivatives, the basicity of DIPEA (pKa ~10-11) is sufficient to deprotonate the activated species, driving racemization.

Recommended Protocol A: The T3P System (Gold Standard)

Propylphosphonic anhydride (T3P) is the superior reagent for epimerization-prone substrates. It acts as an acidic coupling agent, allowing the reaction to proceed in low-basicity environments.

Step-by-Step Methodology:

  • Solvent: Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvent choice).

  • Base: Add Pyridine (2.5 - 3.0 eq).

    • Why? Pyridine (pKa ~5.2) is strong enough to neutralize the byproduct but too weak to deprotonate the chiral

      
      -carbon.
      
  • Reagent: Add T3P (50% w/w in EtOAc, 1.2 eq) dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS.

  • Workup: Wash with water, then 0.5M HCl, then brine.

    • Advantage:[2] T3P byproducts are water-soluble; no chromatography is usually needed to remove reagent residues.

Recommended Protocol B: Carbodiimide with Additives

If T3P is unavailable, use EDC with specific additives that suppress azlactone formation.

Step-by-Step Methodology:

  • Activation: Dissolve Acid (1.0 eq) in DCM/DMF (9:1).

  • Additive: Add Oxyma Pure or HOBt (1.2 eq).

    • Critical: Allow the "Active Ester" to form for 5-10 mins at 0°C. This intermediate is more stable against racemization than the O-acylisourea.

  • Coupling: Add Amine (1.0 eq) followed by Collidine (TMP) (2.0 eq).

    • Why Collidine? It is a hindered, weak base that minimizes proton abstraction.

  • Reagent: Add EDC·HCl (1.2 eq) at -10°C to 0°C.

Reagent Selection Matrix
FeatureT3P / Pyridine EDC / Oxyma HATU / DIPEA
Racemization Risk Lowest (Preferred)LowHigh (Avoid)
Byproduct Removal Aqueous WashWater SolubleChromatography req.
Reaction pH Weakly Acidic/NeutralNeutralBasic
Cost ModerateLowHigh

Workup & Purification: The Hidden Danger

User Query: My crude NMR showed pure enantiomer, but after column chromatography, it racemized. What happened?

Diagnosis: Silica gel is slightly acidic, but basic modifiers (TEA) in the eluent or prolonged heat during rotary evaporation can induce thermodynamic equilibration.

Safe Workup Guidelines:

  • Avoid Basic Washes: Do not wash the organic layer with strong bases (1M NaOH/KOH). Use saturated

    
     or, preferably, dilute acid (0.5M HCl) if the product stability permits.
    
  • Eluent Modifiers: If purifying by silica chromatography, avoid Triethylamine (TEA). Use 1% Acetic Acid in the mobile phase to keep the silica acidic/neutral.

  • Temperature Control: Never heat the crude mixture above 40°C during solvent removal.

Analytical Validation: Chiral HPLC

Requirement: You must validate the enantiomeric excess (ee%) using chiral stationary phases (CSPs). Standard C18 HPLC will not separate enantiomers.

Recommended Columns:

  • Chiralpak AD-H / AD-3 (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Method Development Strategy:

  • Mobile Phase: Start with n-Hexane : IPA (90:10).

  • Modifier: Add 0.1% TFA (Trifluoroacetic acid).

    • Why? For acidic analytes (propanoic acids), acid dopant suppresses ionization, sharpening peaks and preventing tailing.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Thiazole absorbance).

Decision Tree for Troubleshooting:

TroubleshootingTree Start Start: Low ee% Detected CheckBase Is Base pKa > 8? Start->CheckBase SwitchBase Switch to Pyridine or Collidine CheckBase->SwitchBase Yes CheckReagent Is Reagent HATU/HBTU? CheckBase->CheckReagent No SwitchBase->CheckReagent SwitchReagent Switch to T3P or EDC/Oxyma CheckReagent->SwitchReagent Yes CheckTemp Reaction Temp > 0°C? CheckReagent->CheckTemp No SwitchReagent->CheckTemp CoolDown Run coupling at -10°C to 0°C CheckTemp->CoolDown Yes CheckWorkup Basic Extraction used? CheckTemp->CheckWorkup No CoolDown->CheckWorkup AcidWash Use Acidic/Neutral Workup CheckWorkup->AcidWash Yes

Figure 2: Workflow for isolating the source of racemization.

Frequently Asked Questions (FAQ)

Q: Can I use racemization suppressors like HOBt with HATU? A: It is less effective. HATU reacts extremely fast, and the base required to activate it (DIPEA) is the primary culprit for racemization. Adding HOBt to a HATU reaction does not neutralize the DIPEA. Switch to EDC/HOBt or T3P/Pyridine.

Q: My thiazole acid is an oil and hard to handle. Can I make the acid chloride? A: Avoid. Converting chiral acids to acid chlorides (using


 or Oxalyl Chloride) almost guarantees racemization via the ketene or azlactone mechanism. If you must activate it strongly, use a mixed anhydride (Isobutyl chloroformate/NMM) at -20°C.

Q: Does the position of the thiazole substituent matter? A: Yes. A thiazole-2-yl attachment (carbon between N and S) is the most electron-withdrawing, making the


-proton most acidic. Thiazole-4-yl or 5-yl derivatives are slightly more stable but still require the precautions listed above.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. [Link]

  • Matarashvili, I., et al. (2013).[4] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns." Journal of Separation Science, 36(1), 140-147.[4] [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Thiazole and Carboxylic Acid Moieties Using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex heterocyclic scaffolds, the ability to rapidly and accurately characterize molecular structures is paramount. Infrared (IR) spectroscopy remains a frontline analytical technique for the identification of functional groups, providing a unique vibrational fingerprint of a molecule. This guide provides an in-depth comparison of the characteristic IR absorption bands of the thiazole ring and the carboxylic acid group, two moieties frequently encountered in pharmacologically active compounds. Beyond a simple recitation of wavenumbers, we will explore the underlying vibrational physics and provide a robust experimental framework for obtaining high-quality, interpretable data.

Pillar 1: The Vibrational Signatures of Carboxylic Acids

The carboxylic acid (–COOH) functional group presents one of the most distinctive and readily identifiable signatures in an IR spectrum. Its appearance is dominated by the strong influence of intermolecular hydrogen bonding, which causes significant band broadening and shifting. In condensed phases (liquids or solids), carboxylic acids typically exist as hydrogen-bonded dimers, a configuration that profoundly affects the vibrational modes of the O-H and C=O bonds.[1]

Key Vibrational Modes for Carboxylic Acids:

  • O–H Stretching: The most characteristic feature is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[2][3][4][5] This band is often centered around 3000 cm⁻¹ and can be so broad that it overlaps with the C-H stretching region.[2][6] The extensive broadening is a direct consequence of the strong hydrogen bonding in the dimeric form, which creates a continuum of O-H bond lengths and vibrational energies.[1][4]

  • C=O Stretching: A very strong and sharp absorption band appears between 1760 cm⁻¹ and 1690 cm⁻¹ .[2] The precise position is highly informative:

    • Hydrogen-Bonded Dimers: The most common form, which absorbs near 1710 cm⁻¹ .[3][6]

    • Monomeric (Free) Acids: Found in very dilute solutions in non-polar solvents, absorbing at a higher frequency, around 1760 cm⁻¹ .[3]

    • Conjugation: If the carboxylic acid is conjugated with an aromatic ring or a C=C double bond, the C=O band shifts to a lower frequency (1710-1680 cm⁻¹ ) due to resonance delocalization, which weakens the carbonyl double bond.[1][3]

  • C–O Stretching & O–H Bending: These vibrations provide secondary, confirmatory evidence.

    • A C–O stretching band of medium intensity is found between 1320 cm⁻¹ and 1210 cm⁻¹ .[1][2]

    • An in-plane O–H bending vibration often appears in the 1440-1395 cm⁻¹ range.[2]

    • A broad and characteristic out-of-plane O–H bend (or "wag") is typically observed near 950-910 cm⁻¹ .[1][2]

Pillar 2: Deciphering the Complex Vibrations of the Thiazole Ring

Unlike the distinct bands of a carboxylic acid, the IR signature of the thiazole ring is composed of a series of absorptions arising from the collective vibrations of the entire heterocyclic system. These "skeletal" vibrations involve the coupled stretching and bending of the C=N, C=C, C-S, and C-H bonds within the ring. While less intense and more numerous than the primary carboxylic acid bands, they provide a characteristic pattern for identification.

Key Vibrational Modes for the Thiazole Ring:

  • C–H Stretching: The stretching of the C-H bonds on the aromatic-like ring gives rise to weak to medium bands typically found above 3000 cm⁻¹, often in the 3110-3050 cm⁻¹ region.[7][8]

  • Ring Skeletal Vibrations: This is the most characteristic region for the thiazole nucleus. It consists of multiple bands, generally of medium to strong intensity, resulting from C=N and C=C stretching modes. These bands are typically observed in the 1650-1400 cm⁻¹ range.[7][9] Specific bands have been attributed to the thiazole ring around 1630 cm⁻¹, 1570 cm⁻¹, and 1480 cm⁻¹.[7] The exact positions and intensities are sensitive to the substitution pattern on the ring.

  • C-H Bending and Ring Deformations: The fingerprint region (below 1400 cm⁻¹) contains numerous bands corresponding to in-plane and out-of-plane C-H bending and various ring deformation modes. Characteristic thiazole vibrations have been noted in the 1100-700 cm⁻¹ region.[9] For example, a study of a thiazole-linked covalent organic framework identified characteristic peaks at 1588 cm⁻¹ and 940 cm⁻¹.[10]

Comparative Analysis: At-a-Glance Differentiation

To facilitate rapid identification, the key distinguishing IR bands for each functional group are summarized below. The presence of the broad O-H stretch combined with a strong C=O stretch is the definitive diagnostic pattern for a carboxylic acid.[1][11]

Vibrational ModeCarboxylic Acid (Dimer)Thiazole RingKey Differentiating Feature
X–H Stretching 2500-3300 cm⁻¹ (O-H, very broad, strong)3050-3110 cm⁻¹ (C-H, weak-medium, sharp)The extremely broad O-H band of the acid is unmistakable.
Double Bond Stretching 1690-1725 cm⁻¹ (C=O, very strong, sharp)1400-1650 cm⁻¹ (Ring C=C & C=N, multiple bands, medium-strong)The position and exceptional intensity of the C=O stretch are unique to carbonyls.
Fingerprint Region 1210-1320 cm⁻¹ (C-O Stretch, medium) 910-950 cm⁻¹ (O-H out-of-plane bend, broad)700-1100 cm⁻¹ (Ring deformations & C-H bends, multiple bands)The broad O-H "wag" around 930 cm⁻¹ is a good secondary indicator for acids.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The trustworthiness of spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a reliable FT-IR spectrum of a solid sample using the KBr pellet method.

Objective: To obtain a clean, high-resolution infrared spectrum of a solid organic compound containing a thiazole or carboxylic acid moiety.

Methodology: Potassium Bromide (KBr) Pellet Preparation and Analysis

  • Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disc, providing a solid-state matrix for the sample.

Step-by-Step Protocol:

  • Sample Preparation (The Dry Box):

    • Action: Gently grind ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle.

    • Rationale: This step is critical for minimizing scattering effects (the Christiansen effect) and achieving a homogenous dispersion of the analyte in the KBr matrix. The sample must be finely powdered to reduce particle size below the wavelength of the incident IR radiation. KBr is hygroscopic; therefore, this should be performed quickly or in a low-humidity environment (e.g., under a heat lamp or in a dry box) to avoid a broad water absorption band (~3400 cm⁻¹) in the spectrum.

  • Pellet Formation:

    • Action: Transfer the ground powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press.

    • Rationale: The pressure causes the KBr to flow and fuse, trapping the analyte in the salt matrix and forming a transparent or translucent pellet suitable for analysis.

  • Instrument Setup & Background Scan:

    • Action: Place the empty pellet holder into the spectrometer's sample compartment. Run a background scan.

    • Rationale (Self-Validation): The background scan is arguably the most crucial step for data integrity. It measures the spectrum of the instrument's environment (atmospheric CO₂ and water vapor) and the KBr holder itself. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the resulting spectrum contains only absorption bands from the analyte.

  • Sample Spectrum Acquisition:

    • Action: Place the KBr pellet containing the sample into the holder and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where weak bands are more easily distinguished from baseline noise. A resolution of 4 cm⁻¹ is sufficient for most routine functional group identification.

  • Data Interpretation:

    • Action: Analyze the resulting spectrum, identifying the key absorption bands and comparing their positions and shapes to the characteristic values outlined in this guide.

    • Rationale: A systematic approach, starting with the most diagnostic regions (e.g., 4000-2500 cm⁻¹ for the O-H stretch, 1800-1650 cm⁻¹ for the C=O stretch), will yield the most reliable identification.

Visualization of the Analytical Workflow

The logical process of identifying these functional groups from an IR spectrum can be visualized as a decision tree.

IR_Analysis_Workflow start_node Acquire IR Spectrum q1 Broad band at 3300-2500 cm⁻¹? start_node->q1 q2 Strong band at 1760-1690 cm⁻¹? q1->q2 Yes q3 Multiple medium bands at 1650-1400 cm⁻¹? q1->q3 No res_cooh Carboxylic Acid Present q2->res_cooh Yes res_other Other Functional Groups Present q2->res_other No (Consider other carbonyls) res_thiazole Thiazole Ring Likely Present q3->res_thiazole Yes res_none No definitive evidence for COOH or Thiazole q3->res_none No

Caption: Logical workflow for identifying carboxylic acid and thiazole groups via IR spectroscopy.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Chem 220 Handouts. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Taurins, A., & Schneider, W. G. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(6), 419-425. [Link]

  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • JoVE Science Education Database. (n.d.). IR and UV-Vis Spectroscopy of Carboxylic Acids. [Link]

  • LibreTexts. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • Smith, J. G. (n.d.). Infrared Spectroscopy. In Organic Chemistry. McGraw-Hill. (General reference, specific chapter on IR spectroscopy).
  • ResearchGate. (n.d.). Resonance forms of thiazole ring. [Link]

  • MDPI. (2022). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. [Link]

  • MDPI. (2023). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Thiazole Propanoic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Thiazole Propanoic Acid

Thiazole propanoic acid and its derivatives represent a class of compounds with significant interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for safety and efficacy. The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological profile of the final drug product. High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1]

This guide provides an in-depth, experience-driven comparison of strategies for developing a robust, stability-indicating HPLC purity method for a representative molecule, 3-(1,3-thiazol-2-yl)propanoic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from column selection to method validation, grounded in international regulatory standards.

The Analytical Target Profile (ATP): Defining the Goal

Before any experimentation begins, we must define the method's objective, or the Analytical Target Profile (ATP), a concept formalized in the ICH Q14 guideline.[2][3] For this purity method, the ATP is:

  • Objective: To accurately quantify the purity of thiazole propanoic acid and separate it from all potential process-related impurities and degradation products.

  • Performance Characteristics: The method must be specific, linear, accurate, precise, and robust. It must be "stability-indicating," meaning it can resolve the main peak from any degradants formed under stress conditions.[4][5]

Understanding the Analyte: Physicochemical Properties

A successful method development strategy is built upon a solid understanding of the analyte's properties. Thiazole propanoic acid (C₆H₇NO₂S, MW: 157.19 g/mol ) is a polar, acidic molecule.[6]

  • Polarity (XLogP3 ≈ 0.7): The molecule is predominantly hydrophilic, suggesting that achieving adequate retention on traditional non-polar reversed-phase columns could be challenging.[6]

  • Acidity (pKa): The presence of the propanoic acid group means the molecule's charge state is pH-dependent. Suppressing the ionization of this carboxylic acid by using a mobile phase with a pH at least 2 units below its pKa is crucial for achieving good retention and peak shape in reversed-phase chromatography.

  • UV Absorbance: The thiazole ring contains a chromophore, allowing for UV detection. A UV scan is necessary to determine the optimal detection wavelength (λmax) for maximum sensitivity. For many thiazole derivatives, this is often in the range of 230-280 nm.[7]

Comparative Strategy 1: Stationary Phase (Column) Selection

The choice of the HPLC column is the most critical factor in achieving the desired separation. Given the polar and acidic nature of thiazole propanoic acid, we will compare three distinct reversed-phase column chemistries.

G

  • Standard C18 (L1): A traditional choice, these columns separate based on hydrophobicity. While widely available, they can suffer from poor retention of polar compounds and "phase collapse" in highly aqueous mobile phases.[8][9]

  • Polar-Embedded C18 (L1): These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain.[10] This modification makes the surface more wettable, preventing phase collapse and offering alternative selectivity for polar analytes through hydrogen bonding interactions.

  • Phenyl (L11): Phenyl-bonded phases provide a unique selectivity based on π-π interactions with aromatic analytes.[9] This can be highly effective for separating compounds containing aromatic rings, like the thiazole moiety, from structurally similar impurities.

Experimental Comparison: Column Performance

A hypothetical impurity, "Impurity A" (a slightly less polar process intermediate), is used for comparison.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 5 µL

Column TypeRetention Factor (k) for Thiazole Propanoic AcidTailing Factor (T) for Thiazole Propanoic AcidResolution (Rs) between Main Peak and Impurity A
Standard C18 (4.6x150mm, 5µm)1.21.81.4
Polar-Embedded C18 (4.6x150mm, 5µm)2.51.22.8
Phenyl (4.6x150mm, 5µm)2.11.32.5

Analysis of Results:

  • The Standard C18 shows poor retention (k=1.2) and significant peak tailing (T=1.8), a common issue for polar acidic compounds due to interactions with residual silanols on the silica surface. The resolution from Impurity A is suboptimal (Rs < 1.5).

  • The Phenyl column offers improved retention and peak shape, indicating beneficial π-π interactions.

  • The Polar-Embedded C18 provides the best performance, with excellent retention (k=2.5), superior peak shape (T=1.2), and the highest resolution (Rs=2.8). The embedded polar group effectively shields residual silanols and provides an additional retention mechanism for the polar analyte. This column is selected for further optimization.

Comparative Strategy 2: Mobile Phase Optimization

The mobile phase composition is critical for controlling retention and selectivity. We will investigate the impact of the organic modifier and pH.

G cluster_2 Key A Parameter A B Parameter B

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile generally provides lower viscosity (leading to lower backpressure) and different selectivity compared to methanol. Methanol is a protic solvent and can engage in hydrogen bonding, which may alter elution order.

  • Mobile Phase pH (Formate vs. Phosphate Buffer): The pH must be controlled to ensure the analyte is in a single, non-ionized form.

    • Formic Acid (pH ≈ 2.7): Volatile and MS-compatible, making it ideal for LC-MS identification of unknown impurities.

    • Phosphate Buffer (pH ≈ 3.0): Offers higher buffering capacity, leading to more robust and reproducible retention times, which is often preferred for routine QC methods.

For routine purity analysis, a phosphate buffer at pH 3.0 provides superior robustness. Acetonitrile is chosen as the organic modifier for its efficiency and lower backpressure. The gradient is then optimized to ensure adequate separation of all potential impurities within a reasonable run time.

Final Optimized & Validated HPLC Method

This protocol is a self-validating system, incorporating system suitability checks to ensure performance before any sample analysis. This aligns with the principles of USP <621>.[11][12]

Experimental Protocol
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend-C18)

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      15.0 40 60
      16.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh 25 mg of Thiazole Propanoic Acid Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). Final concentration: 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the Diluent.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 1.5

      • Theoretical Plates (N): ≥ 5000

      • %RSD for Peak Area: ≤ 1.0%

Method Validation: Trustworthiness Through Data (ICH Q2(R2))

The optimized method must be formally validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[13][14][15]

  • Specificity (Forced Degradation): The cornerstone of a purity method is demonstrating its ability to separate the analyte from its degradation products. Forced degradation studies expose the drug substance to harsh conditions to generate these products.[4][16]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours.

    • Photolytic: ICH-compliant light exposure (UV/Vis).

    The results must show that all degradation peaks are baseline resolved from the main thiazole propanoic acid peak (Resolution > 2.0). Peak purity analysis using a DAD detector should be performed to confirm no co-elution.

  • Linearity: Assessed over a range from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration (e.g., 0.5 µg/mL to 750 µg/mL). The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy (Recovery): Determined by spiking the sample matrix with known amounts of API at three concentration levels (e.g., 50%, 100%, 150%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): %RSD of six replicate sample preparations should be ≤ 1.0%.

    • Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day. The cumulative %RSD should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. It is often established at a signal-to-noise ratio of ~10.

  • Robustness: Small, deliberate changes are made to method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%) to ensure the method remains reliable under minor variations. System suitability criteria must still be met.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance Criteria
Specificity All degradants resolved (Rs > 2.5). Peak Purity > 99.9%Rs > 2.0; No co-elution
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.45%; Intermediate: 0.82%≤ 1.0%; ≤ 2.0%
LOQ 0.25 µg/mL (0.05% of nominal)S/N ≥ 10
Robustness System suitability passed under all varied conditionsSST criteria met

Conclusion

The development of a robust HPLC purity method is a systematic, science-driven process. By comparing different stationary and mobile phases based on the physicochemical properties of thiazole propanoic acid, we successfully selected a polar-embedded C18 column with a phosphate-buffered mobile phase. The resulting method demonstrates superior retention, peak shape, and resolution. Rigorous validation according to ICH guidelines, including a comprehensive forced degradation study, confirms that the method is specific, accurate, precise, and trustworthy for its intended purpose: to ensure the quality and purity of thiazole propanoic acid in a drug development setting.

References

  • ICH and FDA Guidelines for Analytical Method Validation. (2026, January 8). Lab Manager.
  • <621> CHROMATOGRAPHY. (2022, December 1). USP.org.
  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? (2024, April 5). Contract Pharma.
  • Choosing Columns for Polar Acidic Molecules. (2022, May 20). Phenomenex.
  • Q14 Analytical Procedure Development. (2024, March 7). FDA.
  • USP 621 Changes. (n.d.). Element Lab Solutions.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH.
  • <621> Chromatography. (2022, December 1). USP.org.
  • Navigating the Nuances: Choosing the Right Waters Column for Your Polar Compounds. (2026, February 13). Waters.
  • FDA Guidance for Industry: Q14 Analytical Procedure Development. (n.d.). ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • HPLC Column Selection. (2020, November 11). LCGC International.
  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022, February 4). AIP Publishing.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016, February 8). ResearchGate.
  • Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite, 5. (2018, February 16). Journal of Pharmaceutical Analysis.
  • Development and Validation of HPLC Methods for the Determination of Propranolol Hydrochloride and Hydrochlorothiazide Related Substances in Combination Tablets. (2017, March 13). IT Medical Team.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International.
  • Separation of Thiazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • 3-(1,3-Thiazol-2-yl)propanoic acid. (n.d.). PubChem.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmTech.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.
  • Thiazole. (n.d.). PubChem.
  • Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods. (n.d.). Benchchem.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021, July 26). GSC Biological and Pharmaceutical Sciences.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.

Sources

mass spectrometry fragmentation patterns of thiazole acids

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Thiazole Acids: A Comparative Guide to CID vs. HCD Methodologies

Thiazole carboxylic acids are critical pharmacophores in modern drug development, serving as the structural backbone for various therapeutics, including xanthine oxidase inhibitors like Febuxostat[1]. During structural elucidation, impurity profiling, and pharmacokinetic monitoring, tandem mass spectrometry (MS/MS) is the analytical gold standard. However, characterizing these molecules presents a unique challenge: the highly labile nature of the carboxylic acid group often masks the structural details of the underlying thiazole ring[2][3].

This guide objectively compares the performance of two primary mass spectrometric dissociation techniques—Collision-Induced Dissociation (CID) in linear ion traps versus Higher-energy Collisional Dissociation (HCD) in beam-type Orbitrap systems. By understanding the causality behind how these instruments activate ions, researchers can select the optimal methodology for unambiguous structural characterization.

Mechanistic Causality of Thiazole Acid Fragmentation

To understand why different mass analyzers yield drastically different spectra for the same molecule, we must first examine the intrinsic gas-phase chemistry of thiazole acids.

  • Primary Pathway (Decarboxylation): The carboxylic acid moiety is highly labile. Upon electrospray ionization and protonation, the lowest energy dissociation pathway is the neutral loss of carbon dioxide (

    
    , 44 Da) or formic acid (
    
    
    
    , 46 Da)[1][4].
  • Secondary Pathway (Thiazole Ring Cleavage): The secondary fragmentation involves the breakdown of the

    
     ring. Because the electron-rich nitrogen and sulfur atoms stabilize localized positive charges, ring opening typically results in the neutral loss of hydrogen cyanide (
    
    
    
    , 27 Da) or carbon monosulfide (
    
    
    , 44 Da)[2][3].

Comparative Performance: Ion Trap CID vs. Orbitrap HCD

The choice between CID and HCD fundamentally alters the observed spectrum due to the physics of ion activation and the dissipation of kinetic energy[5].

Ion Trap CID (Resonant Excitation)

In a 3D or linear ion trap, CID is a resonance-based, equilibrium process. The precursor ion is slowly excited and undergoes multiple low-energy collisions with a neutral gas (typically helium).

  • The Causality: Once the precursor absorbs enough energy to break the weakest bond (yielding the decarboxylated

    
     product), this new fragment is no longer in resonance with the applied excitation frequency. Consequently, it cools down and stops fragmenting[4][5]. Furthermore, ion traps suffer from the "1/3 Rule," where product ions with an m/z less than one-third of the precursor are inherently unstable and ejected from the trap without detection[6].
    
  • Performance Outcome: CID spectra of thiazole acids are typically dominated by a single massive peak corresponding to decarboxylation. It is excellent for simple quantification but poor for structural elucidation.

Orbitrap HCD (Beam-Type Activation)

HCD is a non-resonant, beam-type fragmentation technique. Ions are accelerated into a multipole collision cell (using nitrogen gas) at high kinetic energies[6][7].

  • The Causality: Because activation is non-resonant, both the precursor and the newly formed fragments continue to collide with the neutral gas. This single-step, high-energy bolus forces the molecule past its primary decarboxylation pathway, shattering the thiazole ring[4][5]. Additionally, because fragmentation occurs outside the trap, there is no low-mass cutoff[6].

  • Performance Outcome: HCD yields a rich, complex spectrum containing both the primary decarboxylation and diagnostic low-mass ring fragments.

Visualization: Fragmentation Logic

MS_Workflow Precursor Thiazole Acid Precursor Ion [M+H]+ CID Ion Trap CID (Resonant Excitation) Precursor->CID HCD Orbitrap HCD (Beam-Type Collision) Precursor->HCD Decarbox Primary Cleavage: Decarboxylation (-CO2) CID->Decarbox HCD->Decarbox RingCleavage Secondary Cleavage: Thiazole Ring Cleavage (-HCN, -CS) HCD->RingCleavage Multiple Collisions Cutoff Low Mass Cutoff (1/3 Rule Ejection) Decarbox->Cutoff Energy Dissipates LowMass Low Mass Fragments Detected RingCleavage->LowMass

Logical workflow comparing CID and HCD fragmentation pathways for thiazole acids.

Quantitative Data Presentation

To illustrate the practical differences between these techniques, the table below compares the relative abundances of product ions generated from a model thiazole-4-carboxylic acid (Febuxostat, Precursor m/z 317.10) under optimized CID and HCD conditions.

Table 1: Comparative MS/MS Fragmentation of a Model Thiazole Acid

Fragment Ion (m/z)Neutral LossStructural AssignmentCID (Ion Trap) Rel. AbundanceHCD (Orbitrap) Rel. Abundance
317.10 None

(Precursor)
5%0% (Fully depleted)
273.11 -44 Da (

)
Primary Decarboxylation100% (Base Peak)35%
217.05 -100 DaDecarboxylation + Isobutene loss15%45%
190.04 -127 DaThiazole Ring Cleavage (-HCN)0%100% (Base Peak)
146.02 -171 DaExtended Ring Cleavage (-CS)0%65%

Data Interpretation: CID is entirely bottlenecked at the m/z 273.11 ion. HCD pushes the fragmentation further, revealing the m/z 190.04 and 146.02 ions which are critical for confirming the presence of the intact thiazole core.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure high-fidelity data when characterizing novel thiazole acids, follow this self-validating LC-MS/MS protocol.

Step 1: Sample Preparation & System Suitability

  • Prepare a 1 µg/mL solution of the thiazole acid in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. The acidic modifier is strictly required to drive the equilibrium toward the protonated

    
     state[1].
    
  • Validation Gate: Inject a solvent blank prior to the standard. Monitor the m/z 317

    
     273 transition to establish baseline noise and rule out column carryover.
    

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: Source Optimization (ESI+)

  • Spray Voltage: +3.5 kV.

  • Capillary Temperature: 300°C.

  • Causality: Thiazole nitrogens are readily protonated. Optimizing the capillary temperature ensures efficient droplet desolvation without inducing premature, in-source thermal decarboxylation.

Step 4: Parallel MS/MS Acquisition (CID vs. HCD)

  • Isolate the

    
     precursor using the quadrupole (isolation window 1.0 m/z).
    
  • Scan 1 (CID): Route ions to the Linear Ion Trap. Set Normalized Collision Energy (NCE) to 30%. Set Activation Q to 0.25 (standard resonance).

  • Scan 2 (HCD): Route ions to the Ion-Routing Multipole. Set NCE to 40%. Detect fragments in the Orbitrap at a resolution of 15,000.

  • Causality: Acquiring both scans sequentially across the chromatographic peak provides the primary neutral loss (CID) for quantification and the deep structural fingerprint (HCD) for qualitative confirmation simultaneously.

Step 5: Orthogonal Confirmation (Self-Validation)

  • Extract the chromatograms for the primary fragment (m/z 273) and the secondary fragment (m/z 190) from the HCD scan.

  • Validation Gate: The ratio of these two fragments must remain constant (±15% variance) across the entire width of the chromatographic peak. If the ratio drifts, it indicates co-elution of an isobaric interference rather than true secondary fragmentation of the target thiazole acid.

References

  • Study of impurity carryover and impurity profile in Febuxostat drug substance by LC–MS/MS technique. Ovid.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Dissociation Technique Technology Overview. Thermo Fisher Scientific.
  • Difference between HCD and CID collision induced dissoci
  • Collision-induced dissoci
  • Understanding differences in CID fragment

Sources

A Comparative Analysis of 2-(1,3-Thiazol-4-yl)propanoic Acid and its Oxazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the isosteric replacement of a sulfur atom in a thiazole ring with an oxygen atom to form an oxazole is a common strategy to modulate the physicochemical and pharmacological properties of a lead compound. This guide provides a comprehensive comparison of 2-(1,3-thiazol-4-yl)propanoic acid and its corresponding oxazole analog, 2-(1,3-oxazol-4-yl)propanoic acid. We will delve into their synthesis, physicochemical characteristics, and potential biological activities, supported by established experimental protocols, to offer a scientifically grounded perspective for researchers in drug discovery and development.

Introduction: The Significance of Thiazole and Oxazole Scaffolds

Thiazole and oxazole rings are prevalent structural motifs in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1] Their presence is associated with a wide spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The propanoic acid side chain introduces a carboxylic acid functional group, which can serve as a key interaction point with biological targets or enhance the pharmacokinetic profile of the molecule. The choice between a thiazole and an oxazole core can significantly impact a compound's electronic properties, hydrogen bonding capacity, metabolic stability, and ultimately, its biological efficacy and safety profile.[4]

Synthesis Strategies: Building the Core Heterocycles

The synthesis of these two analogs relies on well-established named reactions in heterocyclic chemistry. The selection of the synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Synthesis of this compound

A common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis .[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis (Representative)

Objective: To synthesize this compound.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate

  • Thioformamide

  • Ethanol

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) and thioformamide (1.1 eq) in ethanol.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1,3-thiazol-4-yl)propanoate.

  • Hydrolysis: To the crude ester, add a solution of 2M sodium hydroxide and heat to 60°C for 2 hours to hydrolyze the ester.

  • Purification: Cool the reaction mixture and acidify with 2M hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry to yield this compound.

Caption: Hantzsch synthesis of this compound.

Synthesis of 2-(1,3-Oxazol-4-yl)propanoic Acid

The oxazole analog can be prepared via the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone.[7][8]

Experimental Protocol: Robinson-Gabriel Synthesis (Representative)

Objective: To synthesize 2-(1,3-oxazol-4-yl)propanoic acid.

Materials:

  • Ethyl 2-amino-3-oxobutanoate

  • Formic acid

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • Acylation: React ethyl 2-amino-3-oxobutanoate (1.0 eq) with formic acid (as both reactant and solvent) and heat to form the N-formyl intermediate.

  • Cyclodehydration: Add polyphosphoric acid (PPA) to the reaction mixture and heat to 100-120°C for 2-4 hours to effect cyclodehydration.[9]

  • Work-up: Cool the mixture and carefully pour it onto crushed ice. Neutralize with a concentrated sodium hydroxide solution.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl 2-(1,3-oxazol-4-yl)propanoate.

  • Hydrolysis: Hydrolyze the ester using a similar procedure as described for the thiazole analog.

  • Purification: Purify the final product by recrystallization or column chromatography.

Caption: Robinson-Gabriel synthesis of 2-(1,3-oxazol-4-yl)propanoic acid.

Physicochemical Properties: A Tale of Two Heteroatoms

The substitution of sulfur with oxygen imparts distinct physicochemical properties to the molecule. These differences can have profound implications for drug-like properties such as solubility, lipophilicity, and plasma protein binding.

PropertyThis compound (Predicted)2-(1,3-Oxazol-4-yl)propanoic acid (Predicted)Rationale for Difference
Molecular Weight ~157.18 g/mol ~141.11 g/mol Sulfur is heavier than oxygen.
pKa (Carboxylic Acid) ~3.5 - 4.0~3.8 - 4.3The more electron-withdrawing nature of the oxazole ring may slightly increase the pKa of the carboxylic acid compared to the thiazole.
LogP LowerHigherThiazoles are generally more polar than oxazoles due to the greater polarizability of the sulfur atom.
Hydrogen Bond Acceptors 2 (N and O of COOH)2 (N and O of COOH)Both have the same number of primary hydrogen bond acceptors.
Aromaticity More AromaticLess AromaticThiazole has a higher degree of aromaticity due to the better participation of sulfur's d-orbitals in delocalization compared to oxygen's p-orbitals.[10]

Experimental Protocol: Determination of pKa (Potentiometric Titration)

Objective: To experimentally determine the pKa of the carboxylic acid moiety.

Materials:

  • Target compound (thiazole or oxazole analog)

  • 0.1 M Sodium hydroxide solution (standardized)

  • 0.1 M Hydrochloric acid solution (standardized)

  • Deionized water

  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water to make a solution of known concentration (e.g., 0.01 M).

  • Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Data Collection: Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH after each addition of a small, known volume of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Experimental Protocol: Determination of Aqueous Solubility

Objective: To determine the aqueous solubility of the compounds.

Materials:

  • Target compound

  • Deionized water

  • Thermostatically controlled shaker bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed vial.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[11][12]

Comparative Biological Activity

Potential as Anticancer Agents

Thiazole and oxazole moieties are found in numerous compounds with demonstrated anticancer activity. Their mechanism of action often involves the inhibition of key kinases or other enzymes crucial for cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the in vitro cytotoxicity of the compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.[14][15][16]

Caption: Workflow of the MTT cytotoxicity assay.

Potential as Antimicrobial Agents

The thiazole ring, in particular, is a component of several clinically used antibiotics. The antimicrobial activity of these compounds can be assessed by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.[17]

  • Inoculum Preparation: Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[18][19]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20][21]

Structure-Activity Relationship (SAR) and Rationale for Isosteric Replacement

The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole can lead to several predictable changes in the molecule's properties:

  • Electronic Effects: Oxygen is more electronegative than sulfur, which can alter the electron distribution within the heterocyclic ring. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target.[10]

  • Steric Effects: The C-S bond is longer than the C-O bond, and the van der Waals radius of sulfur is larger than that of oxygen. This can lead to subtle changes in the overall shape and conformation of the molecule, which may impact its binding affinity to a target protein.

  • Metabolic Stability: Thiazole rings can be susceptible to oxidation at the sulfur atom by metabolic enzymes. Replacing sulfur with oxygen can block this metabolic pathway, potentially increasing the compound's in vivo half-life.

Conclusion

The choice between a this compound scaffold and its oxazole analog is a critical decision in the drug discovery process that should be guided by empirical data. While theoretical considerations provide a valuable starting point, the synthesis and head-to-head comparison of these analogs using the standardized protocols outlined in this guide are essential for making an informed decision. The subtle yet significant differences in their physicochemical and biological properties can be the determining factor in advancing a lead candidate toward clinical development.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Kaminskyy, D., & Dar, A. A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Bio-protocol, 3(21), e931. [Link]

  • Bio-protocol. (2017). Antimicrobial Activity Assays. Bio-protocol, 7(12), e2343. [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Padias, A. B. (2017). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. In Making the Connections 2: A How-To Guide for Organic Chemistry Lab Techniques. [Link]

  • Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. [Link]

  • IS MUNI. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • reposiTUm. Prediction of pKa values of small molecules via graph neural networks. [Link]

  • El-Mekabaty, A., & El-Faham, A. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1478. [Link]

  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • PubMed. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. [Link]

  • Scribd. Thiazoles vs. Oxazoles: A Comparative Study. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Beker, W., Szarek, P., Komorowski, L., & Lipiński, J. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. The Journal of Physical Chemistry A, 117(4), 793–799. [Link]

  • IS MUNI. Physical Properties: Solubility Classification. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1102.0023. [Link]

  • ResearchGate. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • DTIC. Comparison of Computational Methods Applied to Oxazole, Thiazole, and Other Heterocyclic Compounds. [Link]

  • Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • Science Trove. Oxazoles, imidazoles, and thiazoles. [Link]

  • National Institutes of Health. Thiazole and Oxazole Alkaloids: Isolation and Synthesis. [Link]

  • Semantic Scholar. Robinson–Gabriel synthesis. [Link]

  • ResearchGate. Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. [Link]

  • ResearchGate. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. [Link]

  • National Institutes of Health. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. [Link]

  • MDPI. Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. [Link]

Sources

Comparative Guide to Crystal Structure Analysis: Methodologies for 2-(1,3-Thiazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, flexible small molecules, the precise determination of solid-state structures has become a critical bottleneck. For active pharmaceutical ingredient (API) fragments like 2-(1,3-thiazol-4-yl)propanoic acid (C₆H₇NO₂S), understanding the absolute configuration, hydrogen-bonding networks (such as carboxylic acid


 dimers), and polymorphic landscape is essential for predicting solubility, stability, and bioavailability.

Historically, Single-Crystal X-Ray Diffraction (SC-XRD) has been the undisputed gold standard. However, flexible molecules often resist forming the large, well-ordered crystals required for X-ray analysis. This guide objectively compares the performance of SC-XRD against modern alternatives—Microcrystal Electron Diffraction (MicroED), Powder X-Ray Diffraction (PXRD) with Rietveld Refinement, and Crystal Structure Prediction (CSP)—providing actionable, self-validating protocols for each.

Methodological Comparison: Technologies & Causality

Single-Crystal X-Ray Diffraction (SC-XRD)
  • The Mechanism: X-rays scatter primarily off the electron clouds of atoms. Because this interaction is relatively weak, a massive, highly ordered repeating lattice (typically >10 µm in all dimensions) is required to generate a detectable signal-to-noise ratio in the diffraction pattern.

  • The Verdict: When large crystals of this compound can be grown, SC-XRD remains the most reliable method for unambiguous absolute structure determination. However, crystallization screening is time-intensive and often fails for highly flexible or easily precipitating compounds.

Microcrystal Electron Diffraction (MicroED)
  • The Mechanism: Unlike X-rays, electrons interact with the Coulomb potential (both the positively charged nucleus and the electron cloud). This interaction is approximately

    
     times stronger than X-ray scattering, allowing for the extraction of high-resolution diffraction data from vanishingly small nanocrystals (~100–500 nm) 1.
    
  • The Verdict: MicroED has revolutionized small-molecule crystallography. It bypasses the crystallization bottleneck entirely, allowing structures to be solved directly from seemingly amorphous powders straight out of a purification column [[1]]().

Powder X-Ray Diffraction (PXRD) & Rietveld Refinement
  • The Mechanism: When crystals are too small for SC-XRD but too large or thick for MicroED (>1 µm), PXRD is utilized. The fundamental challenge here is causality: 3D reciprocal space is compressed into a 1D powder pattern, causing severe peak overlap and the loss of critical phase information [[2]]().

  • The Verdict: To solve this, global optimization methods (like simulated annealing) are used to randomly move a 3D model of the molecule within the unit cell until the calculated 1D pattern matches the experimental data, followed by Rietveld refinement to finalize the atomic positions 3.

Crystal Structure Prediction (CSP)
  • The Mechanism: CSP relies on computational informatics, utilizing density functional theory (DFT) and empirical force fields to predict the 3D crystal structure directly from the 2D molecular drawing.

  • The Verdict: As demonstrated in the Cambridge Crystallographic Data Centre (CCDC) blind tests, CSP is invaluable for mapping the thermodynamic landscape of a molecule, identifying potential late-appearing, more stable polymorphs that experimental screening might have missed []() 4.

Quantitative Performance Comparison

ParameterSC-XRDMicroEDPXRD + RietveldCSP (Computational)
Ideal Sample Size > 10 µm (Single Crystal)100 – 500 nm (Powder)> 1 µm (Bulk Powder)None (2D Structure)
Sample Quantity Single crystal~10–15 µg5–50 mgN/A
Data Collection Time 2 – 24 hours< 5 minutes4 – 12 hoursWeeks (Compute time)
Resolution Limit < 0.8 Å< 1.0 Å~ 1.5 Å (Effective)N/A
Primary Limitation Crystallization bottleneckDynamical scattering in thick samplesSevere peak overlapHigh computational cost

Decision Matrix Workflow

G Start Synthesize 2-(1,3-thiazol-4-yl) propanoic acid Assess Assess Solid-State Form Start->Assess LargeCryst Single Crystals > 10 µm? Assess->LargeCryst SCXRD SC-XRD (Gold Standard) LargeCryst->SCXRD Yes NanoPowder Nano/Micro-Crystalline? LargeCryst->NanoPowder No MicroED MicroED (Cryo-EM) NanoPowder->MicroED < 1 µm crystals PXRD PXRD + Rietveld Refinement NanoPowder->PXRD > 1 µm powder Amorphous Amorphous / Liquid? NanoPowder->Amorphous No diffraction CSP Crystal Structure Prediction (CSP) Amorphous->CSP Computational

Fig 1: Decision matrix for selecting the optimal crystal structure analysis method for APIs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: MicroED Workflow for Nano-Crystalline Powders

Because electrons interact so strongly with matter, crystals thicker than ~700 nm suffer from multiple scattering events (dynamical scattering), which distorts reflection intensities and causes traditional structure-solution algorithms to fail 5.

  • Sample Preparation: Deposit ~10 µg of dry this compound powder onto a holey carbon TEM grid. If crystals exceed 500 nm in thickness, utilize cryo-Focused Ion Beam (cryo-FIB) milling to thin the lamellae to 150–200 nm, preserving the internal lattice order 5.

  • Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen. Causality: Cryogenic temperatures drastically reduce radiation damage caused by the incident electron beam, allowing for the collection of high-resolution data 6.

  • Data Acquisition: Insert the grid into a cryo-TEM equipped with a direct electron detector. Collect data using continuous rotation (0.5° to 1.0° per second) under an ultra-low electron flux density (e.g., 0.01 e⁻/Ų/s) to minimize coincidence loss 7.

  • Self-Validation (Data Processing): Process the diffraction movies using standard crystallographic software (e.g., DIALS).

    • Validation Check: Before attempting to phase the structure, evaluate the

      
       statistic (Pearson correlation coefficient of two random half-datasets). A 
      
      
      
      in the highest resolution shell mathematically validates that the reflections contain true signal, confirming the data is suitable for direct methods.
Protocol B: PXRD & Rietveld Refinement Workflow

When dealing with bulk microcrystalline powder where MicroED is inaccessible, PXRD is the standard. However, solving structures from powder is highly susceptible to false minima [[2]]().

  • High-Resolution Data Collection: Collect PXRD data using a diffractometer equipped with a capillary transmission setup. Causality: Capillary geometry mitigates preferred orientation effects (where needle or plate-like crystals align non-randomly), which otherwise severely distorts peak intensities.

  • Indexing and Pawley Fit: Use a structure-less Pawley or Le Bail refinement to determine the unit cell and space group 8.

    • Validation Check: The

      
       value must stabilize and the difference curve must be flat. If the unit cell cannot mathematically account for all peak positions, the structure solution will fail.
      
  • Global Optimization: Input the 2D molecular structure of this compound. Utilize simulated annealing to randomly rotate and translate the molecule within the defined unit cell, calculating a theoretical powder pattern at each step until it matches the experimental data 8.

  • Rietveld Refinement & Self-Validation: Refine the atomic coordinates using the Rietveld method to minimize the weighted profile R-factor (

    
    ) 3.
    
    • Validation Check: A low

      
       is not enough, as it can hide chemically absurd geometries 2. You must perform a Density Functional Theory with Dispersion (DFT-D) geometry optimization on the final Rietveld model. If the DFT-optimized structure significantly deviates from the Rietveld model (e.g., breaking the thiazole ring planarity or distorting the propanoic acid bond lengths), the solution is a mathematical artifact and must be rejected.
      

References

1.[5] Fast structure determination for proteins and small molecules – a MicroED solution. Thermo Fisher Scientific. 5 2.[7] Fast event-based electron counting for small-molecule structure determination by MicroED. IUCrJ. 7 3.[6] Microcrystal Electron Diffraction of Small Molecules. National Institutes of Health (NIH). 6 4.[1] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. 1 5. The seventh blind test of crystal structure prediction: structure generation methods. IUCrJ. 6.[4] Conclusions of the 7th Crystal Structure Prediction Blind Test. EurekAlert!. 4 7.[8] Structure Solution with Powder Diffraction. Canadian Light Source.8 8.[2] Solving molecular compounds from powder diffraction data: are results always reliable? National Institutes of Health (NIH).2 9.[3] The Rietveld Refinement in the EXPO Software: A Powerful Tool at the End of the Elaborate Crystal Structure Solution Pathway. MDPI. 3

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive technical guide on the ultraviolet-visible (UV-Vis) absorption spectra of 1,3-thiazole derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic scaffold. The 1,3-thiazole ring is a cornerstone in numerous FDA-approved drugs and advanced materials, making a deep understanding of its spectroscopic properties essential for structural elucidation, purity assessment, and predicting molecular behavior.[1][2][3] This guide moves beyond mere data reporting to explain the causality behind the spectral characteristics of these compounds, providing both foundational knowledge and practical, field-proven insights.

The Significance of Electronic Transitions in 1,3-Thiazole Derivatives

The UV-Vis spectrum of a molecule provides a window into its electronic structure. For 1,3-thiazole derivatives, the absorption of UV-Vis radiation promotes valence electrons from a lower energy ground state to a higher energy excited state.[4] The characteristic absorption bands observed for these compounds are primarily due to two types of electronic transitions:

  • π → π (pi to pi-star) Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[5][6] They are characteristic of compounds with double bonds and aromatic systems, such as the thiazole ring itself and any attached phenyl groups. These transitions typically result in strong absorption bands.[7][8]

  • n → π (n to pi-star) Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms of the thiazole ring, to a π* antibonding orbital.[5][6] These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions.

The precise wavelength of maximum absorption (λmax) and the intensity of these bands are exquisitely sensitive to the molecule's chemical environment, including the nature of its substituents and the polarity of the solvent.

A Validated Protocol for Acquiring UV-Vis Spectra

The trustworthiness of spectroscopic data hinges on a robust and reproducible experimental protocol. The following methodology is designed as a self-validating system for the accurate measurement of UV-Vis absorption spectra for novel or known 1,3-thiazole derivatives.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Solvent Select UV-Grade Solvent (e.g., Ethanol, ACN, DMSO) Concentration Prepare Dilute Solution (Target Absorbance: 0.1-1.0) Solvent->Concentration Dissolve sample Blank Record Baseline (Solvent-filled cuvette) Concentration->Blank Sample Measure Sample Spectrum (Scan 200-800 nm) Blank->Sample Baseline correction Identify Identify λmax (Wavelength of max. absorbance) Sample->Identify

Caption: Experimental workflow for obtaining UV-Vis absorption spectra.

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Rationale: The choice of solvent is critical as it can influence the absorption spectrum (see Section 3.2). Furthermore, the solvent must be transparent in the wavelength range of interest.

    • Protocol: Select a UV-grade solvent such as ethanol, methanol, acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[7][9] Prepare a stock solution of the purified 1,3-thiazole derivative at a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution ensuring the maximum absorbance will fall between 0.1 and 1.0 absorbance units to comply with the Beer-Lambert Law.[8]

  • Instrumentation and Calibration:

    • Rationale: A dual-beam spectrophotometer is used to minimize errors arising from fluctuations in the light source intensity during the scan.

    • Protocol: Use a calibrated dual-beam UV-Vis spectrophotometer. Set the desired wavelength range, typically from 200 to 800 nm.

  • Baseline Correction (Blank Measurement):

    • Rationale: This step electronically subtracts the absorbance of the solvent and the cuvette, ensuring that the final spectrum is solely that of the compound of interest.

    • Protocol: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan and store it in the instrument's memory.

  • Sample Measurement:

    • Rationale: Acquiring the full spectrum allows for the identification of all relevant electronic transitions.

    • Protocol: Empty the sample cuvette, rinse it with a small amount of the prepared dilute sample solution, and then fill it with the sample solution. Place it back into the sample beam path. Initiate the spectral scan.

  • Data Analysis:

    • Rationale: The λmax value is a key characteristic property of the molecule under the specific experimental conditions.

    • Protocol: Use the instrument's software to identify the wavelength(s) of maximum absorbance (λmax). Record the λmax and the corresponding absorbance value. If the concentration is known, the molar absorptivity (ε) can be calculated.

Comparative Analysis: Structure-Spectra Relationships

The true power of UV-Vis spectroscopy lies in its ability to reveal how subtle changes in molecular structure affect electronic properties.

The Influence of Substituents

The electronic nature of substituents on the thiazole ring or any appended aromatic systems dramatically alters the energy of the π and n orbitals, leading to predictable shifts in the absorption maxima.

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density of the π-system. This raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO energy gap. The result is a bathochromic shift (red shift) to a longer λmax.

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -C=O decrease the electron density of the π-system. This lowers the energy of the lowest unoccupied molecular orbital (LUMO), also decreasing the energy gap and typically causing a bathochromic shift . The extent and nature of the shift depend on the position and strength of the group.

Substituent and Solvent Effects on λmax

G cluster_substituents Substituent Effects cluster_solvent Solvent Effects (Solvatochromism) Thiazole 1,3-Thiazole Core (π → π* & n → π*) EDG Electron-Donating Group (-NH₂, -OR) EWG Electron-Withdrawing Group (-NO₂, -CN) PolarSolvent Increasing Solvent Polarity Result_Red Bathochromic Shift (Red Shift, Longer λmax) EDG->Result_Red Raises HOMO Energy EWG->Result_Red Lowers LUMO Energy PolarSolvent->Result_Red Stabilizes excited state (for π→π) Result_Blue Hypsochromic Shift (Blue Shift, Shorter λmax) PolarSolvent->Result_Blue Stabilizes n-orbitals (for n→π)

Caption: Influence of substituents and solvent polarity on spectral shifts.

Table 1: UV-Vis Absorption Data for Selected 1,3-Thiazole Derivatives
Compound StructureSubstituentsSolventλmax (nm)Reference(s)
2-amino-4-methylthiazole derivativeAmino, Methyl--[10]
Azo-thiazole derivativesAzo group, various aromatic substituentsDMSO293-477[9]
Thiazole-hydrazone derivativesHydrazone linkage, various aromatic ringsDMF326-366[7]
Tricyclic lactone based on 4-hydroxy-1,3-thiazoleFused ring system with pyridin-2-yl moietyEtOH362[11]
Tricyclic lactone based on 4-hydroxy-1,3-thiazoleFused ring system with pyridin-2-yl moietyDMSO368[11]
Thiazolo[5,4-d]thiazole-based sensitizer (TTZ8)Extended conjugationCH₂Cl₂>500[12]

Note: Specific λmax values are highly dependent on the full molecular structure and are best sourced from the primary literature for the exact compound of interest.

The Influence of Solvent Polarity (Solvatochromism)

The interaction between the solute (the thiazole derivative) and the solvent can alter the energy difference between the ground and excited states, a phenomenon known as solvatochromism.[7][9]

  • n → π Transitions:* The ground state is less polar than the excited state. Polar solvents, particularly those capable of hydrogen bonding (like ethanol or methanol), will stabilize the non-bonding lone pair electrons in the ground state more than the excited state. This increases the energy gap for the transition, resulting in a hypsochromic shift (blue shift) to a shorter λmax.[4][5]

  • π → π Transitions:* For these transitions, the excited state is often more polar than the ground state. An increase in solvent polarity will stabilize the excited state more than the ground state, thereby decreasing the transition energy and causing a bathochromic shift (red shift).[7]

Studies have shown that for many thiazole derivatives, the largest λmax is observed in highly polar solvents like DMF and DMSO, indicating that π → π* transitions are dominant and their excited states are significantly stabilized.[7]

Comparative Context: Thiazoles vs. Other Heterocycles

To fully appreciate the spectral properties of 1,3-thiazoles, it is useful to compare them with other related five-membered heterocyclic compounds.

  • 1,3,4-Thiadiazole: This isomer also exhibits π → π* and n → π* transitions. However, the arrangement of the heteroatoms can lead to different molecular orbital energies and, consequently, different absorption maxima. Spectroscopic studies on 1,3,4-thiadiazole derivatives have noted complex fluorescence effects that are highly sensitive to the environment.[13]

  • Thiophene: As a key component in many dyes, thiophene derivatives have been studied extensively.[14] The replacement of a CH group in thiophene with a more electronegative nitrogen atom to form thiazole generally leads to a displacement of the lower-lying π* resonances to lower energies.[15] Azo dyes incorporating thiophene often show significant bathochromic shifts in polar solvents like DMF.[14]

This comparative understanding is vital when designing new molecules for specific applications, such as organic dyes for solar cells, where tuning the absorption spectrum is a primary goal.[12]

Conclusion

The UV-Vis absorption spectrum of a 1,3-thiazole derivative is a rich source of information, reflecting the intricate interplay of its electronic structure, substituent effects, and solvent interactions. The dominant π → π* and the weaker n → π* transitions are responsible for the characteristic absorption bands. By systematically analyzing bathochromic and hypsochromic shifts in response to structural and environmental changes, researchers can gain profound insights into their molecules. This guide provides the foundational principles and a validated experimental framework to empower scientists in drug discovery and materials science to leverage UV-Vis spectroscopy with confidence and precision.

References

  • Er, M., Şahin, A., & Tahtaci, H. (2014). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules. [Link]

  • Magni, M., et al. (2020). Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. RSC Advances. [Link]

  • Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports. [Link]

  • Shankaraiah, P., et al. (2023). Synthesis, computational study, solvatochromism and biological studies of thiazole-owing hydrazone derivatives. Chimica Techno Acta. [Link]

  • Abdel-latif, E., et al. (2018). Solvent Effects on the UV-visible Absorption Spectra of some New Thienylazo-thiazole and Thienylazo-thiophene Dyes. ResearchGate. [Link]

  • Er, M., Şahin, A., & Tahtaci, H. (2014). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Semantic Scholar. [Link]

  • Gasparyan, G., et al. (2023). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Pharmaceutical Chemistry Journal. [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of compounds 1-3. a) Theoretical and b) experimental spectra of compounds 1-3 in THF solution. [Link]

  • Abdel‐Latif, E., Mansour, A., & Abdel‐Galil, E. (2018). Solvent effects on the UV-visible absorption spectra of some new thienylazo-thiazole and thienylazo-thiophene dyes. Journal of Textiles and Polymers. [Link]

  • Acar, E., et al. (2024). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Journal of Fluorescence. [Link]

  • Er, M., Şahin, A., & Tahtaci, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]

  • Mohammed, H. A., & Gadir, S. A. (2023). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. ResearchGate. [Link]

  • Abdel-latif, E., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)-2-substituted-thiophene Dyes. Molbank. [Link]

  • Matysiak, J., et al. (2018). Spectroscopic studies of dual fluorescence effects in a selected 1,3,4-thiadiazole derivative in organic solvents and aqueous solutions. e-journals. [Link]

  • Li, Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chinese Journal of Chemical Physics. [Link]

  • Palmer, M. H. (2007). The electronic states of thiazole studied by VUV absorption spectroscopy and ab initio configuration interaction methods. ResearchGate. [Link]

  • Siddiqui, N., et al. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Neuropharmacology. [Link]

  • Indira Mahavidyalaya, Kalamb. (n.d.). Review On Synthetic Utility And Therapeutic Value Of 1, 3 Thiazole Derivatives. [Link]

  • All In All Chemistry. (2020, December 23). Electronic Transitions in UV-VISIBLE Spectroscopy. YouTube. [Link]

  • Unknown. (2020, April 30). Unit IVth Spectroscopy. SlideShare. [Link]

  • AgroParisTech. (n.d.). Electronic transitions. Chimactiv. [Link]

  • Limbach, F., et al. (2024). Electron Scattering Cross Sections from Thiazole for Impact Energies Ranging from 1 to 1000 eV. International Journal of Molecular Sciences. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Commercial 2-(1,3-Thiazol-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of pharmaceutical development, the integrity of starting materials and intermediates is paramount. 2-(1,3-Thiazol-4-yl)propanoic acid is a key structural motif and building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this precursor directly influences the impurity profile of the final API, impacting its safety, efficacy, and stability. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the purity of commercially sourced this compound. We will move beyond simple percentage-purity statements and delve into an orthogonal analytical strategy, ensuring a complete and trustworthy characterization of the material.

The core principle of this guide is that no single analytical technique is sufficient. A robust purity assessment relies on the strategic application of multiple, complementary (orthogonal) methods, each interrogating different physicochemical properties of the analyte and its potential contaminants. This approach is fundamental to building a self-validating system of analysis, as mandated by regulatory bodies and good scientific practice.[1][2]

Understanding the Analyte and Its Potential Impurities

Before designing an analytical strategy, we must understand the molecule itself and the likely impurities that may arise from its synthesis. This compound (C₆H₇NO₂S) possesses a carboxylic acid function, a chiral center at the alpha-carbon, and a thiazole ring which acts as a UV chromophore.[3]

Potential impurities can be broadly categorized:

  • Process-Related Impurities: Starting materials, intermediates, or by-products from the synthetic route. For instance, a common synthesis like the Hantzsch reaction might leave residual α-haloketones or thioamides.[4]

  • Degradation Products: Impurities formed during storage or handling.

  • Enantiomeric Impurity: The undesired enantiomer of the chiral molecule.

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps.

  • Inorganic Impurities: Non-combustible materials, such as catalysts or salts.

Our validation strategy must be designed to detect and quantify impurities from all these categories.

cluster_workflow Orthogonal Purity Validation Workflow cluster_identity Identity & Potency cluster_impurities Impurity Profiling Analyte Commercial this compound HPLC_Assay HPLC-UV (Assay vs. Standard) Analyte->HPLC_Assay qNMR qNMR (Absolute Purity) Analyte->qNMR Organic Organic Impurities (HPLC-MS) Analyte->Organic Chiral Chiral Purity (Chiral HPLC) Analyte->Chiral Solvents Residual Solvents (GC-HS) Analyte->Solvents Inorganic Inorganic (Residue on Ignition) Analyte->Inorganic Report Comprehensive Purity Report HPLC_Assay->Report qNMR->Report Organic->Report Chiral->Report Solvents->Report Inorganic->Report

Caption: A comprehensive workflow employing orthogonal analytical techniques for purity validation.

Part 1: Identity Confirmation and Potency (Assay) Determination

The first step is to confirm the identity of the material and determine its potency or "assay," which is the amount of the desired compound present. We will compare two powerful quantitative techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and reproducibility. For assay, we use an isocratic (constant mobile phase composition) method to compare the response of the sample against a highly purified and well-characterized reference standard.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and effectiveness in retaining moderately polar organic molecules via hydrophobic interactions.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is used. The key is to add an acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase. This suppresses the ionization of the carboxylic acid group on our analyte, ensuring a single, well-retained, and sharp peak shape.

  • Detection: The thiazole ring provides a suitable UV chromophore. A wavelength is selected (e.g., ~254 nm) where the analyte absorbs strongly, maximizing sensitivity.

Experimental Protocol: HPLC-UV Assay

  • Reference Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard (RS) and dissolve in a known volume (e.g., 10.0 mL) of diluent (e.g., 50:50 acetonitrile:water) to create a stock solution.

  • Sample Preparation: Prepare the commercial sample (Test) in the same manner and at the same nominal concentration as the RS.

  • System Suitability Test (SST): Before analysis, perform multiple (e.g., n=5) injections of the RS solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤1.0%, the USP tailing factor is ≤2.0, and the theoretical plates are ≥2000. This step is a critical part of a self-validating system, ensuring the instrument is performing correctly on the day of analysis.[1][5]

  • Analysis: Inject the RS and Test solutions in duplicate or triplicate.

  • Calculation: The assay is calculated using the following formula: Assay (%) = (Area_Test / Area_RS) * (Conc_RS / Conc_Test) * Purity_RS

B. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without needing an identical reference standard. Instead, it quantifies the analyte against a certified internal standard of a different, unrelated compound.

Causality Behind Experimental Choices:

  • Internal Standard Selection: A good internal standard (e.g., maleic acid) must have protons that resonate in a clear region of the ¹H NMR spectrum, not overlapping with any analyte signals. It should also be non-volatile, stable, and accurately weighable.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆) is used to avoid a large interfering solvent signal.

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated is crucial. This ensures all protons have fully relaxed between scans, making the signal intensity directly proportional to the number of nuclei, which is the foundation of quantification.

Experimental Protocol: qNMR Assay

  • Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Dissolve in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., 90° pulse, D1 = 30s, sufficient number of scans for good signal-to-noise).

  • Processing: Carefully phase and baseline correct the spectrum.

  • Integration: Integrate a well-resolved signal from the analyte (e.g., the methine proton of the propanoic acid moiety) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculation: Purity is calculated as follows: Purity (%) = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass.

Comparison of Assay Techniques

ParameterHPLC-UV AssayqNMR Assay
Principle Relative comparison to a specific RSAbsolute quantification against an internal standard
Pros High precision, widely available, excellent for routine QCPrimary method, no specific RS needed, structural confirmation
Cons Requires a highly characterized, identical RSLower precision than HPLC, requires specialized expertise
Typical Precision (RSD) < 1.0%1.0 - 2.0%
Throughput HighModerate

Part 2: Comprehensive Impurity Profiling

A high assay value does not guarantee purity. A sample could be 99.5% pure by assay but contain a 0.5% impurity of high toxicity. Therefore, a thorough impurity profile is essential.

A. Organic Impurities: HPLC with Mass Spectrometric Detection (HPLC-MS)

To separate and identify unknown process-related impurities and degradants, a gradient HPLC method is required. A gradient, where the mobile phase composition changes over time, is necessary to elute compounds with a wide range of polarities.

Causality Behind Experimental Choices:

  • Gradient Elution: Starting with a high aqueous content and gradually increasing the organic solvent allows for the retention and separation of polar impurities early in the run and strongly retained, non-polar impurities later.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer provides mass-to-charge (m/z) data for each eluting peak. This is the single most powerful tool for identifying unknown impurities, allowing us to propose elemental compositions and structures.[6]

Experimental Protocol: Gradient HPLC-MS for Impurity Profiling

  • Sample Preparation: Prepare the sample at a higher concentration (e.g., 1 mg/mL) than for the assay to ensure detection of low-level impurities.

  • Chromatography: Use a gradient method, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) over 30 minutes on a C18 column.

  • Detection: Use a Diode Array Detector (DAD) to monitor multiple wavelengths and a mass spectrometer (e.g., ESI-QTOF) in both positive and negative ionization modes.

  • Data Analysis: Integrate all peaks greater than a reporting threshold (e.g., 0.05% of the main peak area). Use the MS data to propose structures for the observed impurities.

cluster_decision Decision Tree for Impurity Identification Start Impurity Peak Detected in HPLC CheckDAD Check DAD Peak Purity Start->CheckDAD AnalyzeMS Analyze High-Resolution MS Data CheckDAD->AnalyzeMS Peak is pure Propose Propose Structure & Formula AnalyzeMS->Propose Confirm Confirm by Synthesis or Isolation & NMR Propose->Confirm

Caption: A logical workflow for the structural elucidation of unknown impurities.

Hypothetical Comparison of Commercial Lots

ImpurityLot A (Area %)Lot B (Area %)Proposed Identity (from MS)
Main Peak 99.7599.12This compound
Impurity 1 (RRT 0.85)0.110.45Starting Material (e.g., Thioacetamide)
Impurity 2 (RRT 1.20)0.080.21Dimerization By-product
Impurity 3 (RRT 1.35)Not Detected0.15Over-alkylation product
Total Impurities 0.19 0.81
B. Chiral Purity

Since the analyte is chiral, quantifying the enantiomeric excess (e.e.) is non-negotiable. Standard HPLC columns cannot distinguish between enantiomers. A specialized Chiral Stationary Phase (CSP) is required.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective. They create transient, diastereomeric complexes with the enantiomers, leading to different retention times.[7][8]

  • Mobile Phase: The choice between normal-phase (e.g., hexane/ethanol) and reversed-phase can dramatically affect selectivity. Method screening is often necessary to find the optimal conditions for separation.

Experimental Protocol: Chiral HPLC

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening: Test various mobile phases (e.g., Hexane/IPA, Acetonitrile/Methanol) to achieve baseline resolution (Rs > 1.5) between the two enantiomers.

  • Sample Analysis: Prepare the sample at ~0.5 mg/mL. To confirm peak identity, analyze a racemic standard if available.

  • Calculation: Enantiomeric Purity (%) = (Area_desired / (Area_desired + Area_undesired)) * 100

Hypothetical Chiral Purity Data

Lot IDDesired Enantiomer (Area %)Undesired Enantiomer (Area %)Enantiomeric Purity (%)
Lot A99.950.0599.95
Lot B99.500.5099.50
C. Residual Solvents and Inorganic Impurities

These analyses typically follow compendial methods.

  • Residual Solvents: The standard method is Gas Chromatography with Headspace injection (GC-HS) as described in USP <467>. This method is ideal for separating volatile solvents (e.g., Toluene, Acetone, Methylene Chloride) from the non-volatile drug substance.

  • Inorganic Impurities: The Residue on Ignition (ROI) or Sulfated Ash test (USP <281>) is a gravimetric method. The sample is charred and then ignited in a muffle furnace with sulfuric acid. The weight of the remaining residue represents the total inorganic content.

Conclusion and Recommendations

Validating the purity of a critical raw material like this compound requires a rigorous, multi-faceted analytical approach. Relying on a single assay value from a Certificate of Analysis is insufficient for drug development purposes.

Based on our comparative guide, Lot A is demonstrably superior to Lot B. It exhibits a higher potency, a significantly lower level of organic impurities, and a higher enantiomeric purity. A comprehensive validation would involve executing all the described tests. This orthogonal data provides a high degree of confidence in the material's quality, mitigating risks in downstream process development and ensuring the final API meets stringent regulatory standards. The investment in thorough, front-end analysis is a critical step in ensuring the safety and quality of medicines.[9][10]

References

  • Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines.[Link]

  • Slideshare. Analytical method validation as per ich and usp.[Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives.[Link]

  • PubChem. this compound.[Link]

  • Ghosh et al., IJPSR (2014). A Review on Impurity Profile of Pharmaceuticals.[Link]

  • PubChem. Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino).[Link]

  • ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.[Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid.[Link]

  • PubChem. 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid.[Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds.[Link]

  • NIST. Propanoic acid.[Link]

  • University of Colorado. Selected Methods of Analysis.[Link]

  • PubChem. (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride.[Link]

  • PubChem. (2r)-2-Amino-3-(4-Hydroxy-1,2,5-Thiadiazol-3-Yl)propanoic Acid.[Link]

  • TSI Journals. Synthesis and spectral characterization of potential impurities of tiaprofenic acid.[Link]

  • MDPI. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.[Link]

  • ResearchGate. Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative.[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(1,3-thiazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, safety-first operational guide for the proper disposal of 2-(1,3-thiazol-4-yl)propanoic acid. As laboratory professionals engaged in cutting-edge research and development, our responsibility extends beyond discovery to include the safe management and disposal of the chemical entities we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship.

In the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach is mandated. We must infer the potential hazards from its constituent chemical moieties: the thiazole ring and the propanoic acid group. This principle of chemical analogy is a cornerstone of laboratory safety. Thiazole and its derivatives can be flammable and exhibit toxic properties, while propanoic acid is known to be corrosive.[1][2] Therefore, this compound must be handled and disposed of as hazardous waste.

Hazard Characterization and Risk Assessment

Understanding the potential risks is the foundational step for safe handling and disposal. The risk profile for this compound is a composite of its acidic nature and the heterocyclic thiazole system.

Causality of Hazards:

  • Corrosivity: The propanoic acid functional group makes the compound acidic. Depending on its concentration, it can cause severe skin burns and eye damage and may meet the EPA's definition of corrosive hazardous waste (D002).[2][3]

  • Toxicity: Thiazole derivatives may possess acute toxicity if ingested, inhaled, or absorbed through the skin.[1] It is prudent to assume the compound is toxic and potentially harmful to aquatic life, precluding any form of drain disposal.

  • Flammability: Both thiazole and propanoic acid are recognized as flammable liquids.[2][4] While the compound may be a solid at room temperature, it can still pose a fire risk, especially when in solution with flammable solvents or upon heating.

The following table summarizes the assumed hazard profile, which dictates the necessary handling and disposal precautions.

Hazard CategoryAssumed Classification & RationalePrecautionary Measures
Physical Hazards Flammable (based on thiazole and propanoic acid moieties).[1][2]Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools.[5]
Health Hazards Corrosive (due to propanoic acid).[2] Acute Toxicity (Oral, Dermal, Inhalation - based on thiazole).[1] Skin/Eye Irritant (based on both moieties).[2]Wear appropriate PPE at all times. Avoid generating dust or vapors. Handle only in well-ventilated areas or a chemical fume hood.[6][7]
Environmental Hazards Harmful to Aquatic Life (precautionary assumption based on thiazole derivatives).Do not allow entry into drains or waterways.[5] All waste must be collected for proper disposal.

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. It serves as the primary barrier between the researcher and potential chemical exposure. The selection of PPE must be based on the highest potential hazard—in this case, corrosivity and dermal toxicity.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles meeting NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in addition to goggles when handling larger quantities or during neutralization.[6]Protects against splashes of corrosive material and unforeseen reactions.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.[6]Prevents skin contact and absorption. Proper glove removal technique is critical to avoid contaminating skin.
Body Protection A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. A chemical-resistant apron is recommended for neutralization procedures.[6]Protects skin from spills and splashes.
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and acid gases should be used if there is a risk of inhaling dust or vapors, or if working outside of a certified chemical fume hood.[6]Protects against inhalation of potentially toxic and irritating vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and meticulously documented. The core principle is that this compound, in all its forms (pure, in solution, or as contaminated debris), is a hazardous waste stream.

Experimental Protocol for Waste Management

1. Waste Segregation and Collection:

  • Rationale: Preventing the mixing of incompatible waste streams is critical to avoid dangerous reactions.
  • Procedure:
  • Designate a specific hazardous waste container for this compound and its associated waste (e.g., contaminated gloves, weigh boats, pipette tips).
  • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that will not react with or degrade from contact with the acidic and organic waste.[6]
  • Keep the container securely closed with a proper cap at all times, except when adding waste.[8] This minimizes the release of vapors.

2. Waste Container Labeling:

  • Rationale: Proper labeling is a regulatory requirement and essential for the safety of all lab personnel and waste handlers.
  • Procedure:
  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
  • The label must clearly state:
  • The words "Hazardous Waste "
  • The full chemical name: "This compound "
  • An accurate list of all chemical constituents, including solvents and their approximate percentages.
  • The associated hazards: "Corrosive, Toxic, Flammable "
  • The date the waste was first added.

3. On-Site Neutralization of Dilute Aqueous Solutions (Optional & with Critical Caveats):

  • Rationale: For dilute aqueous solutions, neutralization can reduce the corrosive hazard (EPA code D002), making the waste safer to store and transport.[3][9] This procedure does not render the waste non-hazardous.
  • CRITICAL CAVEAT: Due to the potential toxicity and environmental hazards of the thiazole moiety, the neutralized solution must still be collected and disposed of as hazardous waste . It must NEVER be poured down the sanitary sewer.[5]
  • Procedure:
  • Perform this procedure in a certified chemical fume hood while wearing all required PPE (including a face shield).
  • Place the container of dilute acidic waste in a larger secondary containment bin (e.g., a plastic tub) to contain any potential spills.
  • Prepare a neutralizing solution, such as a saturated solution of sodium bicarbonate (baking soda) or a 5% solution of sodium hydroxide.[8][9]
  • Slowly and with constant stirring, add the neutralizing agent to the acidic waste. The reaction is exothermic and will release carbon dioxide gas if using bicarbonate; add the agent slowly to avoid foaming over.[8]
  • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.
  • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[8]
  • Once neutralized, securely cap the container. The hazardous waste label must remain on the container.

4. Temporary Storage (Satellite Accumulation):

  • Rationale: Proper temporary storage ensures safety and regulatory compliance while awaiting pickup.
  • Procedure:
  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[6]
  • This area must be under the control of the laboratory, at or near the point of generation.
  • Ensure the storage area is away from drains and incompatible materials, particularly strong oxidizing agents.[1][6]

5. Final Disposal:

  • Rationale: Final disposal must comply with all federal, state, and local regulations and be handled by trained professionals.
  • Procedure:
  • Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
  • Do not exceed the accumulation limits for your laboratory (e.g., 55 gallons of hazardous waste).[8]
  • Provide the EHS personnel with a complete and accurate description of the waste.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an accidental release is vital to mitigating harm.

Accidental Release Measures:

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[6]

  • Control Ignition Sources: If the material or its solvent is flammable, extinguish all nearby flames and turn off spark-producing equipment.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, contact your EHS department immediately.

  • Containment (Minor Spills): For small spills, contain the liquid using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[6] Do not use combustible materials such as paper towels to absorb the bulk of the spill. For solid spills, carefully sweep the material to avoid creating dust.

  • Cleanup: Collect all contaminated absorbent materials and cleanup debris using non-sparking tools. Place everything in a sealable, properly labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a soap and water solution. All decontamination materials must also be disposed of as hazardous waste.

First-Aid and Exposure Protocol:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][10]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[5][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 200-300 ml of water.[10] Seek immediate medical attention.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow start_node Identify Waste: This compound ppe_node Don Appropriate PPE (Goggles, Gloves, Lab Coat) start_node->ppe_node decision_waste_type Is Waste Pure Solid, Organic Solution, or Contaminated Debris? ppe_node->decision_waste_type decision_aqueous Is Waste a Dilute Aqueous Solution? decision_waste_type->decision_aqueous No collect_solid_organic Step 1: Collect in a Labeled, Compatible Hazardous Waste Container decision_waste_type->collect_solid_organic Yes decision_aqueous->collect_solid_organic No (Treat as Organic/Solid) neutralize_protocol Step 2 (Optional): Perform Neutralization Protocol in Fume Hood decision_aqueous->neutralize_protocol Yes store_waste Step 4: Store Sealed Container in Satellite Accumulation Area collect_solid_organic->store_waste collect_neutralized Step 3: Collect Neutralized Solution in a Labeled Hazardous Waste Container neutralize_protocol->collect_neutralized collect_neutralized->store_waste contact_ehs Step 5: Schedule Pickup with EHS or Certified Waste Vendor store_waste->contact_ehs end_node Final Disposal via Licensed Vendor contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

  • Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
  • This compound | C6H7NO2S | CID 21624170. PubChem. Available at: [Link]

  • Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole. Benchchem.
  • Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET Thiazole Orange NHS Ester. Glen Research.
  • SAFETY DATA SHEET Propanoic acid, 2-oxo-. Synerzine.
  • Safety data sheet - Propanoic acid. BASF.
  • SAFETY DATA SHEET - 4-(1,3-Thiazol-2-yl)benzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - MilliporeSigma.
  • SAFETY DATA SHEET - Propanoic acid. Thermo Fisher Scientific.
  • Hazardous Waste - EHSO Manual. University of Georgia.
  • Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.
  • How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at: [Link]

Sources

Personal protective equipment for handling 2-(1,3-thiazol-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(1,3-thiazol-4-yl)propanoic acid is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical candidates, particularly in fragment-based drug discovery (FBDD) targeting metabolic enzymes. Its structure combines a polar carboxylic acid tail with an aromatic thiazole ring.

Operational Criticality: While often categorized generically as an "irritant," the combination of the acidic moiety (propanoic acid derivative) and the nitrogen-sulfur heterocycle necessitates a safety protocol that exceeds standard "low-hazard" organic handling. This guide provides a self-validating safety system to prevent mucosal irritation and potential sensitization during synthesis and purification workflows.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific molecular hazards. As a research chemical, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

Molecular Hazard Profile
Hazard ClassGHS CodeDescriptionMechanistic Insight
Skin Irritation H315 Causes skin irritationThe carboxylic acid group (

) can protonate skin proteins, leading to contact dermatitis.
Eye Irritation H319 Causes serious eye irritationFine particulates (dust) are highly hygroscopic and acidic; contact with ocular moisture creates a localized acidic solution.
STOT-SE H335 May cause respiratory irritationThiazole rings can possess distinct odors and, when combined with acidic dust, irritate the upper respiratory tract.
Sensitization H317 (Implied)Potential skin sensitizerThiazole moieties are known haptens in medicinal chemistry; repeated exposure may induce hypersensitivity.

Personal Protective Equipment (PPE) Matrix

Effective PPE is not just about "wearing gear"; it is about selecting materials with verified chemical resistance against the specific permeation risks of organic acids and heterocycles.

PPE Selection Specifications
Body ZoneRecommended EquipmentTechnical Specification (Minimum)Rationale
Hand Protection Nitrile Gloves (Double-gloved) Thickness:

mmStandard: EN 374 / ASTM D6978
Nitrile offers excellent resistance to weak organic acids. Double gloving prevents micro-permeation during solubilization steps.
Eye/Face Chemical Splash Goggles Standard: ANSI Z87.1 (D3 rating)Safety glasses are insufficient for powders. Goggles seal against airborne acidic dust that can bypass glasses.
Respiratory Engineering Control (Primary) Type: Fume Hood (Face velocity 80–100 fpm)Do not rely on N95 masks alone. The primary barrier must be the hood. Use N95 only if weighing balance is outside the hood (discouraged).
Body Lab Coat (High-Closure) Material: Poly-cotton or NomexMust button to the neck to protect the suprasternal notch from dust accumulation.

Operational Protocol: Handling & Solubilization

This workflow is designed to minimize static discharge (which disperses powder) and prevent inhalation exposure.[1]

The "Static-Free" Weighing Method

Organic powders like this compound are often electrostatically charged, causing them to "jump" or disperse during weighing.

  • Environment Setup: Ensure Fume Hood airflow is verified (magnehelic gauge or ribbon test).

  • Ionization: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and the spatula inside the hood before touching the chemical.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer solid using a micro-spatula.

    • Critical Step: If the powder adheres to the spatula, do not flick it. Tap the spatula gently against the inner wall of the weighing boat.

  • Solubilization: Add solvent (typically DMSO or Methanol) to the solid immediately after weighing to suppress dust generation.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow of safety checks and handling procedures.

G Start Start: Risk Assessment PPE Don PPE: Nitrile (Double) + Goggles Start->PPE CheckAir Verify Hood Airflow (80-100 fpm) CheckAir->CheckAir Fail (Adjust Baffle) Weigh Weighing Process (Use Anti-Static) CheckAir->Weigh Pass PPE->CheckAir Solubilize Solubilization (Immediate Solvent Add) Weigh->Solubilize Clean Decontamination (Wipe with NaHCO3) Solubilize->Clean Waste Disposal (Acidic Organic Waste) Clean->Waste

Figure 1: Operational workflow for handling this compound, emphasizing engineering controls prior to chemical exposure.

Emergency Response & Disposal

Because this compound is an organic acid, standard spill kits must be modified to include a neutralization step.

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (3-meter radius) if the spill is outside the hood.

  • PPE Upgrade: If the spill is >5 grams, don a Tyvek sleeve protector to cover exposed wrists.

  • Neutralization:

    • Do not wipe dry powder immediately (creates static/dust).

    • Cover the spill with a Sodium Bicarbonate (

      
      )  slurry or weak base.
      
    • Wait for bubbling (

      
       evolution) to cease.
      
  • Collection: Absorb the neutralized slurry with vermiculite or spill pads.

Waste Disposal
  • Stream: Segregate into Acidic Organic Waste .

  • Incompatibility: NEVER mix with Strong Oxidizers (e.g., Nitric Acid) or Strong Bases (e.g., Sodium Hydroxide) in the waste container without prior neutralization, as this can cause rapid exothermic reactions.

  • Labeling: Clearly label as "Contains Thiazoles – Potential Sensitizer."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 227176, 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid (Structural Analog Safety Data). Retrieved October 26, 2023. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.